5-Bromo-2-fluoro-4-methylaniline hydrochloride
Description
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Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNYNRGQPMYJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
The following technical guide provides an in-depth analysis of 5-Bromo-2-fluoro-4-methylaniline hydrochloride , a critical intermediate in the synthesis of next-generation kinase inhibitors.
High-Purity Scaffold for Pan-RAF Kinase Inhibitor Synthesis
Executive Summary & Chemical Identity
5-Bromo-2-fluoro-4-methylaniline (and its hydrochloride salt) is a specialized halogenated aniline derivative used primarily as a building block in medicinal chemistry. Its specific substitution pattern—featuring a fluorine atom ortho to the amine and a bromine atom meta to the amine—makes it a "privileged scaffold" for constructing urea-based kinase inhibitors.
This compound is the key starting material for LY3009120 , a Pan-RAF inhibitor designed to overcome the "paradoxical activation" seen with first-generation B-RAF inhibitors (e.g., vemurafenib).
Chemical Identification Data
| Property | Detail |
| IUPAC Name | This compound |
| Free Base CAS | 945244-29-1 |
| HCl Salt CAS | 1820619-16-6 (Reference ID) |
| Molecular Formula | C₇H₇BrFN[1][2][3][4][5] · HCl |
| Molecular Weight | 240.50 g/mol (Salt) / 204.04 g/mol (Free Base) |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (Salt form improves aqueous solubility) |
Structural Significance in Drug Design
The utility of 5-bromo-2-fluoro-4-methylaniline lies in its ability to facilitate multi-vector functionalization. In drug discovery, particularly for RAF kinase inhibitors, this molecule serves two critical structural roles:
-
The Aniline Nitrogen (Nucleophile): Acts as the attachment point for urea or amide linkers, which typically form hydrogen bonds with the Glu501 residue in the BRAF kinase active site.
-
The Halogen Substituents (Conformational Locks):
-
2-Fluoro: Provides metabolic stability and induces an intramolecular dipole that can lock the conformation of the resulting drug molecule, improving binding affinity.
-
5-Bromo: Serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of complex heteroaryl "tails" that occupy the hydrophobic pocket of the enzyme.
-
Diagram: Structural Role in Pan-RAF Inhibitors
Figure 1: The dual-functional role of the scaffold in synthesizing complex kinase inhibitors.
Synthesis & Manufacturing Protocols
The synthesis of the hydrochloride salt typically proceeds through the isolation of the free base, followed by salt formation to ensure stability.
Route: Nitration-Reduction Sequence
The most robust industrial route starts from 1-bromo-4-fluoro-2-methylbenzene (also known as 2-bromo-5-fluorotoluene).
Step 1: Regioselective Nitration
-
Reagents: HNO₃, H₂SO₄[5]
-
Conditions: -5°C to RT
-
Mechanism: Electrophilic aromatic substitution. The directing effects of the methyl (ortho/para) and fluoro (ortho/para) groups, combined with steric hindrance at position 3, favor nitration at position 5 (para to the methyl group).
Step 2: Nitro Reduction
-
Reagents: SnCl₂ / Ethanol (Laboratory scale) or Fe / NH₄Cl (Industrial scale) or H₂ / Raney Nickel.
-
Protocol (SnCl₂ Method):
-
Product: 5-Bromo-2-fluoro-4-methylaniline (Free Base).
Step 3: Hydrochloride Salt Formation
-
Rationale: The free base is an aniline, which can be prone to oxidation (browning) over time. The hydrochloride salt is more stable and easier to handle as a dry powder.
-
Protocol:
-
Dissolve the free base (5-Bromo-2-fluoro-4-methylaniline) in anhydrous diethyl ether or 1,4-dioxane.
-
Cool to 0°C.
-
Dropwise add 4M HCl in dioxane.
-
The white/off-white precipitate forms immediately.
-
Filter and wash with cold ether.
-
Dry under vacuum.[5]
-
Diagram: Synthesis Workflow
Figure 2: Step-by-step synthesis pathway from commercially available precursors.
Analytical Characterization (Self-Validation)
To ensure the integrity of the compound before using it in downstream applications, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) - Free Base:
-
δ 6.96 (d, J = 8.8 Hz, 1H): Aromatic proton at position 6 (ortho to Br, meta to F).
-
δ 6.86 (d, J = 11.6 Hz, 1H): Aromatic proton at position 3 (ortho to F, large H-F coupling constant).
-
δ 3.64 (br s, 2H): Amine protons (-NH₂). Note: In the HCl salt, this signal will disappear or shift downfield to ~9-10 ppm as -NH₃⁺.
-
δ 2.26 (s, 3H): Methyl group protons.[6]
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Mass: m/z 204.0 / 206.0 [M+H]⁺ (Characteristic 1:1 doublet pattern of Bromine isotopes ⁷⁹Br and ⁸¹Br).
Handling and Safety (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
Storage Protocol:
-
Store at 2-8°C (Refrigerated).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline moiety.
-
The Hydrochloride salt is hygroscopic; store in a desiccator.
References
-
ChemicalBook. (2024). 5-Bromo-2-fluoro-4-methylaniline Synthesis and Properties (CAS 945244-29-1).[3][6]Link
-
Henry, J. R., et al. (2015).[7] Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor.[7] ACS Medicinal Chemistry Letters. Link
-
Peng, S. B., et al. (2013). Raf Inhibitor Compounds and Methods of Use.[1][2][4][5][6][7] World Intellectual Property Organization Patent WO2013134298A1. Link
-
Santa Cruz Biotechnology. (2024). 5-Bromo-2-fluoro-4-methylaniline Product Data.Link
Sources
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- 3. WO2021063821A1 - Pyrimidinedione derivatives - Google Patents [patents.google.com]
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5-Bromo-2-fluoro-4-methylaniline hydrochloride molecular structure
Technical Guide: 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
Abstract This technical guide provides a comprehensive structural and synthetic analysis of this compound, a critical halogenated aniline intermediate used in the development of kinase inhibitors, specifically Pan-RAF inhibitors like LY3009120. This document details the molecular architecture, electronic properties, validated synthesis protocols, and spectroscopic characterization data required for high-purity applications in medicinal chemistry.
Molecular Structure & Properties
The efficacy of 5-Bromo-2-fluoro-4-methylaniline (CAS 945244-29-1 for free base) as a pharmacophore building block stems from its highly specific substitution pattern. The hydrochloride salt form is preferred in process chemistry to prevent oxidation of the amino group and enhance solubility during coupling reactions.
Structural Connectivity
The molecule consists of a benzene core decorated with four distinct functional groups, creating a dense electronic and steric environment.
-
Position 1 (Amino/Ammonium): The primary anchor for urea formation in downstream drug synthesis. In the hydrochloride form, this exists as an anilinium ion (
). -
Position 2 (Fluoro): An ortho-substituent relative to the amine. Through the ortho-fluorine effect, it lowers the
of the aniline nitrogen (making it less nucleophilic but more metabolically stable) and influences the planarity of the final drug molecule via intramolecular hydrogen bonding. -
Position 4 (Methyl): A para-substituent relative to the amine. It provides a hydrophobic handle and weak electron-donating induction (
), slightly counteracting the withdrawing effects of the halogens. -
Position 5 (Bromo): The reactive "warhead" for cross-coupling. Located meta to the amine, this position is sterically accessible for palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to attach heteroaromatic kinase inhibitor scaffolds.
Figure 1: Functional decomposition of the this compound scaffold.
Physicochemical Data (Free Base vs. Salt)
| Property | Free Base | Hydrochloride Salt |
| Formula | ||
| MW | 204.04 g/mol | 240.50 g/mol |
| Appearance | Off-white to pale brown solid | White crystalline solid |
| Solubility | DCM, EtOAc, DMSO | Water, Methanol, DMSO |
| Stability | Prone to oxidation (browning) | Stable, non-hygroscopic |
| CAS | 945244-29-1 | N/A (Ref as 945244-29-1 HCl) |
Synthesis & Preparation
The synthesis of the hydrochloride salt typically proceeds via the reduction of the nitro-precursor followed by immediate salt formation to preserve purity.
Synthetic Pathway
The precursor, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS 170098-98-3), is reduced using Stannous Chloride (
Figure 2: Step-wise synthesis from the nitro-aromatic precursor to the stable hydrochloride salt.
Detailed Experimental Protocol
Step 1: Reduction of Nitro Group
-
Charge: To a stirred solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (1.0 eq) in Ethanol (15 volumes), add
(5.0 eq). -
Reflux: Heat the mixture to reflux (
) for 3 hours. Monitor by TLC or LC-MS for the disappearance of the nitro starting material. -
Workup: Evaporate ethanol. Neutralize the residue with saturated aqueous
to . -
Extraction: Extract with Dichloromethane (DCM) (
). Combine organics, dry over , and concentrate to yield the crude free base.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude aniline in a minimal amount of anhydrous Diethyl Ether or DCM.
-
Acidification: Dropwise add 4.0 M
in Dioxane (1.2 eq) at . -
Precipitation: A white precipitate will form immediately. Stir for 30 minutes.
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum to afford This compound .
Characterization & Spectroscopy
Accurate identification of this isomer is critical, as the regiochemistry (position of F vs Me) significantly alters the NMR coupling constants.
Proton NMR ( ) Analysis
Solvent:
| Shift ( | Multiplicity | Coupling ( | Integration | Assignment | Structural Logic |
| 6.96 | Doublet (d) | 1H | H-6 | Meta to F; Ortho to | |
| 6.86 | Doublet (d) | 1H | H-3 | Ortho to F; Ortho to | |
| 3.64 | Broad (br) | - | 2H | -NH2 | Amine protons (disappears in |
| 2.26 | Singlet (s) | - | 3H | -CH3 | Methyl group at position 4. |
Interpretation: The large coupling constant (
Mass Spectrometry
-
Ionization: ESI+
-
Observed Mass:
-
Pattern: 1:1 doublet intensity ratio, characteristic of a mono-brominated compound (
and isotopes).
Applications in Drug Discovery
This molecule serves as the "left-hand" side of several Pan-RAF kinase inhibitors, most notably LY3009120 .
-
Mechanism: The aniline nitrogen forms a urea linkage that binds to the Glu501 residue (in BRAF) via hydrogen bonding.
-
Role of Substituents in SAR (Structure-Activity Relationship):
-
2-Fluoro: Locks the conformation of the urea relative to the phenyl ring, ensuring the molecule fits the "DFG-out" pocket of the kinase.
-
5-Bromo: Allows for the modular attachment of the pyrimidine "hinge-binder" via Suzuki coupling.
-
Key Reference Reaction:
References
-
Peng, S. B., et al. (2015). "Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor."[1] Journal of Medicinal Chemistry, 58(10), 4165–4179.[2] Link[1]
-
ChemicalBook. (2024). "5-Bromo-2-fluoro-4-methylaniline | CAS 945244-29-1."[2][3][4] ChemicalBook Database. Link
-
Henry, J. R., et al. (2013). "Raf Kinase Inhibitors."[5][6][7][8] World Intellectual Property Organization, Patent WO2013134298A1. Link
Sources
- 1. Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells (Journal Article) | OSTI.GOV [osti.gov]
- 2. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]
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- 8. US10167279B2 - Compounds and compositions as RAF kinase inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-fluoro-4-methylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document details the physicochemical properties of the compound, explores the theoretical principles governing its solubility, and presents a robust experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in the drug development sector.
Introduction to this compound
This compound (C₇H₈BrClFN, M.W. 240.5) is the hydrochloride salt of the aniline derivative 5-Bromo-2-fluoro-4-methylaniline.[1] Aniline and its substituted analogs are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and other bioactive molecules.[2][3][4] The introduction of bromine and fluorine atoms, along with a methyl group, into the aniline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in medicinal chemistry.
The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine. A thorough understanding of its solubility in various solvent systems is paramount for its effective use in synthetic reactions, purification processes, and formulation development.
Physicochemical Properties
While specific experimental data for the hydrochloride salt is not extensively published, we can infer its properties from the free base and general chemical principles.
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1423037-43-7 (for hydrochloride) | N/A |
| Molecular Formula | C₇H₈BrClFN | [1] |
| Molecular Weight | 240.5 g/mol | [1] |
| Appearance | Likely a solid crystalline powder | Inferred |
| Free Base Name | 5-Bromo-2-fluoro-4-methylaniline | |
| Free Base CAS Number | 945244-29-1 | [5][6][7] |
| Free Base Molecular Formula | C₇H₇BrFN | |
| Free Base Molecular Weight | 204.04 g/mol | |
| Free Base Form | Solid |
Theoretical Considerations for Solubility
The solubility of this compound is governed by the interplay of its ionic nature and the properties of the solvent. As a hydrochloride salt, it is expected to exhibit higher solubility in polar protic solvents, such as water and lower-chain alcohols (e.g., methanol, ethanol), where the solvent can effectively solvate both the protonated anilinium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.
In contrast, its solubility is anticipated to be significantly lower in non-polar aprotic solvents like hexanes and toluene, which lack the ability to form strong interactions with the ionic species. For polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), moderate to good solubility is expected due to their high dielectric constants and ability to solvate cations.
The relationship between solvent properties and the expected solubility of this compound can be visualized as follows:
Caption: Factors influencing the solubility of 5-Bromo-2-fluoro-4-methylaniline HCl.
Experimental Determination of Solubility
Given the absence of published quantitative solubility data, this section provides a detailed, field-proven methodology for its determination. The gravimetric method is a reliable and straightforward approach for this purpose.[8]
Materials
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane, ethyl acetate, DMSO, DMF)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Calibrated pipettes
-
Pre-weighed evaporating dishes or beakers
-
Vacuum oven or desiccator
Experimental Workflow
The following diagram illustrates the step-by-step process for the gravimetric determination of solubility.
Caption: Workflow for gravimetric solubility determination.
Detailed Protocol
-
Preparation of Saturated Solution: To a series of vials, add a known volume (e.g., 5.0 mL) of each selected solvent. Add an excess amount of this compound to each vial, ensuring that undissolved solid remains visible after initial mixing. This confirms that the solution is saturated.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]
-
Phase Separation and Sampling: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette, taking care not to disturb the solid residue.
-
Gravimetric Analysis: Transfer the aliquot of the supernatant to a pre-weighed, clean, and dry evaporating dish. Record the combined initial weight.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator can be used for a slower evaporation process.
-
Final Weighing: Once all the solvent has been removed and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute residue.
-
Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial tare weight of the dish. The solubility can then be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Alternative Analytical Method: HPLC-UV
For more precise measurements or for solvents where gravimetry is challenging, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable alternative.[2][3] This method involves preparing a calibration curve with standard solutions of known concentrations. The saturated solution is then filtered, diluted, and its concentration is determined by comparing its UV absorbance to the calibration curve.
Safety and Handling
5-Bromo-2-fluoro-4-methylaniline, the free base of the hydrochloride salt, is classified as an acute oral toxin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5][10][11][12]
Conclusion
References
- BenchChem. (2025). Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.
- Sigma-Aldrich. 5-Bromo-2-fluoro-4-methylaniline.
- ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
- ChemicalBook. (2025). 5-BROMO-2-FLUOROANILINE | 2924-09-6.
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025).
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. 5-Bromo-4-fluoro-2-methylaniline 97.
- Angene Chemical. (2021). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline.
- AK Scientific, Inc.
- Thermo Fisher Scientific.
- Cayman Chemical. (2022).
- ChemicalBook. (2026). 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1.
- Thermo Fisher Scientific.
- National Center for Biotechnology Information. (2011).
- Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
- PubChemLite. 5-bromo-2-fluoro-4-methylaniline (C7H7BrFN).
- CRO Splendid Lab Pvt. Ltd. This compound.
- Sigma-Aldrich. 5-Bromo-2-fluoro-4-methylaniline.
- Sigma-Aldrich. 5-Bromo-2-fluoro-4-methylaniline (Chinese).
- FUJIFILM Wako Chemicals U.S.A.
- BLD Pharm. 945244-29-1|5-Bromo-2-fluoro-4-methylaniline.
- N/A. Solubility Chart.
- AAT Bioquest, Inc. (2026). Solubility Reference Table.
- International Union of Pure and Applied Chemistry.
Sources
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- 4. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]
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An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
This guide provides a comprehensive overview of the synthesis of 5-Bromo-2-fluoro-4-methylaniline hydrochloride, a key intermediate in pharmaceutical research and development. The content is structured to provide not only a step-by-step synthetic protocol but also a deeper understanding of the chemical principles and strategic decisions that underpin the synthetic route. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.
Introduction
5-Bromo-2-fluoro-4-methylaniline and its hydrochloride salt are valuable building blocks in medicinal chemistry. The unique substitution pattern of a bromine atom, a fluorine atom, and a methyl group on the aniline core provides multiple points for diversification and modulation of physicochemical properties in the design of novel therapeutic agents. Halogenated anilines are of particular interest due to their prevalence in bioactive molecules and their utility in a variety of chemical transformations.[1] This guide will detail a robust and reproducible multi-step synthesis, starting from the commercially available 4-fluoro-2-methylaniline.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic strategy involves a four-step sequence starting from 4-fluoro-2-methylaniline:
-
Bromination: Introduction of a bromine atom onto the aromatic ring.
-
Nitration: Introduction of a nitro group.
-
Reduction: Conversion of the nitro group to an amine.
-
Hydrochlorination: Formation of the hydrochloride salt.
The order of these steps is crucial and is dictated by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution (EAS). The amino group (or its protonated form) and the methyl group are ortho-, para-directing, while the fluorine atom is also ortho-, para-directing but deactivating. The nitro group, being a strong deactivating and meta-directing group, is introduced after the desired substitution pattern of the other groups is established.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="4-Fluoro-2-methylaniline"]; B [label="4-Bromo-2-fluoro-5-methylaniline"]; C [label="1-Bromo-4-fluoro-2-methyl-5-nitrobenzene"]; D [label="5-Bromo-2-fluoro-4-methylaniline"]; E [label="5-Bromo-2-fluoro-4-methylaniline\nHydrochloride"];
A -> B [label=" Bromination "]; B -> C [label=" Nitration "]; C -> D [label=" Reduction "]; D -> E [label=" Hydrochlorination "]; } Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 4-Fluoro-2-methylaniline
While 4-fluoro-2-methylaniline is commercially available from several suppliers, for completeness, a common synthetic route from 5-fluoro-2-nitrotoluene is presented below.[2][3]
Reaction Scheme:
-
Starting Material: 5-Fluoro-2-nitrotoluene
-
Reagents: 10% Palladium on carbon (Pd/C), Hydrogen (H₂)
-
Product: 4-Fluoro-2-methylaniline
Protocol:
-
To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in methanol, 10% palladium on carbon (0.01 equivalents) is added.[2]
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 2 hours.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solid catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with dichloromethane.[2]
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 4-fluoro-2-methylaniline.[2]
Part 2: Regioselective Bromination of 4-Fluoro-2-methylaniline
The bromination of anilines is a classic electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group.[4][5] To achieve regioselective monobromination, careful control of reaction conditions is necessary.
Reaction Scheme:
-
Starting Material: 4-Fluoro-2-methylaniline
-
Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Product: 4-Bromo-2-fluoro-5-methylaniline
Protocol (using NBS):
-
Dissolve 4-fluoro-2-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 4-bromo-2-fluoro-5-methylaniline.
Part 3: Regioselective Nitration of 4-Bromo-2-fluoro-5-methylaniline
The nitration of the brominated intermediate is the next critical step. The directing effects of the existing substituents will guide the incoming nitro group. The amino group is the strongest activating group and will direct ortho- and para-. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing group. To avoid this and achieve the desired regioselectivity, it is common to first protect the amino group, for example, by acetylation.
Protocol (with Acetylation/Deacetylation):
-
Acetylation: To a solution of 4-bromo-2-fluoro-5-methylaniline in acetic acid, add acetic anhydride and heat the mixture. After completion, pour the reaction mixture into ice water to precipitate the acetylated product, which is then filtered and dried.
-
Nitration: Dissolve the acetylated intermediate in concentrated sulfuric acid and cool to 0 °C. Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.[6] Stir for a few hours at this temperature. Pour the reaction mixture onto crushed ice and collect the precipitated nitro product by filtration.
-
Deacetylation: Reflux the nitrated acetylated compound with aqueous hydrochloric acid to hydrolyze the acetyl group. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the free amine, 1-bromo-4-fluoro-2-methyl-5-nitrobenzene, which is then filtered, washed, and dried.
Part 4: Reduction of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
The reduction of the nitro group to an amine is a common transformation in organic synthesis. Several methods are available, with tin(II) chloride in ethanol or tin metal in hydrochloric acid being classical and effective choices.[7][8]
Reaction Scheme:
-
Starting Material: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
-
Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol
-
Product: 5-Bromo-2-fluoro-4-methylaniline
Protocol:
-
To a stirred solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (1 equivalent) in ethanol, add tin(II) chloride dihydrate (2.5-3 equivalents).[7]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[7]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
After completion, remove the solvent by evaporation under reduced pressure.[7]
-
Dissolve the crude product in ice water and adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.[7]
-
Collect the precipitated solid by filtration. Extract the filtrate with dichloromethane (3 x 200 mL).[7]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate = 10/1) to afford 5-bromo-2-fluoro-4-methylaniline.[7]
Part 5: Formation of this compound
The final step is the conversion of the free aniline to its hydrochloride salt, which often improves stability and handling properties.
Reaction Scheme:
-
Starting Material: 5-Bromo-2-fluoro-4-methylaniline
-
Reagents: Hydrochloric acid (HCl)
-
Product: this compound
Protocol:
-
Dissolve the purified 5-bromo-2-fluoro-4-methylaniline in a suitable organic solvent such as diethyl ether or isopropanol.[9]
-
Slowly add a solution of hydrochloric acid in the same solvent (or a slight excess of concentrated aqueous HCl followed by evaporation) with stirring.[10][11]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material and excess acid.
-
Dry the product under vacuum to obtain this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Fluoro-2-methylaniline | C₇H₈FN | 125.14 | Liquid |
| 4-Bromo-2-fluoro-5-methylaniline | C₇H₇BrFN | 204.04 | Solid |
| 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C₇H₅BrFNO₂ | 249.03 | Solid |
| 5-Bromo-2-fluoro-4-methylaniline | C₇H₇BrFN | 204.04 | Solid[12] |
| This compound | C₇H₈BrClFN | 240.50 | Solid |
Characterization of 5-Bromo-2-fluoro-4-methylaniline:
-
¹H NMR (400 MHz, CDCl₃): δ 6.96 (d, J = 8.8 Hz, 1H), 6.86 (d, J = 11.6 Hz, 1H), 3.64 (br, 2H), 2.26 (s, 3H).[7]
-
MS (ESI) m/z: (M + H⁺) 204.0.[7]
Safety and Handling
The synthesis of this compound involves the use of several hazardous chemicals. It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anilines: Halogenated anilines can be toxic if inhaled, ingested, or absorbed through the skin. They may cause skin and eye irritation.[13][14]
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and combustible materials.
-
Tin Compounds: Tin(II) chloride is harmful if swallowed and can cause skin and eye irritation.
-
Halogenated Organic Compounds: These compounds should be handled with care, as some can be persistent in the environment and may have long-term health effects.[15] All waste containing halogenated organic compounds must be disposed of in designated halogenated waste containers.[16]
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This guide has provided a detailed and technically grounded protocol for the synthesis of this compound. By understanding the underlying principles of electrophilic aromatic substitution and the rationale behind the chosen synthetic strategy, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and development. The provided protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions.
References
-
ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic. [Link]
-
Sathee Forum. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. [Link]
-
BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]
-
Making Molecules. Electrophilic Aromatic Substitution. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PureSynth. 4-Fluoro-2-Methylaniline 98.0%(GC). [Link]
-
Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]
-
ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]
- Google Patents. Process of preparing substituted anilines.
-
Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]
-
MSD Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others). [Link]
-
National Institutes of Health. Perspective on halogenated organic compounds. [Link]
-
Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
-
Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
YouTube. Making Aniline HCl. [Link]
-
Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]
-
ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. [Link]
-
Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
-
PubChemLite. 4-bromo-2-fluoro-5-methylaniline (C7H7BrFN). [Link]
-
ResearchGate. Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution | Request PDF. [Link]
-
MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
Sources
- 1. halogenated aromatic compounds: Topics by Science.gov [science.gov]
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- 3. 4-氟-2-甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 5. byjus.com [byjus.com]
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- 7. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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Technical Guide: Stability, Storage, and Handling of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
Topic: Stability and Storage of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Chemical Researchers, Process Chemists, and QA/QC Specialists
Executive Summary
This compound is a critical halogenated aniline building block, frequently employed in the synthesis of kinase inhibitors (e.g., Pan-RAF inhibitors) and other small-molecule therapeutics. While the hydrochloride salt form offers improved solubility and oxidative stability compared to its free base, it introduces significant challenges regarding hygroscopicity and hydrolytic degradation.
This guide provides a scientifically grounded protocol for the storage and handling of this compound. It moves beyond generic safety data sheets to address the specific electronic and physical vulnerabilities of the 5-bromo-2-fluoro-4-methyl motif.
Chemical Identity & Physicochemical Profile[1][2][3]
Understanding the molecule's structure is the first step in predicting its degradation. The presence of the hydrochloride counterion fundamentally alters the storage requirements compared to the free base.
| Property | Specification / Description |
| Chemical Name | This compound |
| Free Base CAS | 627871-16-3 (Note: Salt often custom synthesized) |
| Molecular Formula | C₇H₇BrFN[1] · HCl |
| Appearance | White to off-white crystalline solid (darkens upon degradation) |
| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents. |
| Hygroscopicity | High. The ionic lattice of the HCl salt avidly attracts atmospheric moisture. |
| Acidity | Weakly acidic in aqueous solution due to hydrolysis of the anilinium ion. |
Structural Stability Analysis
-
The Anilinium Advantage: Protonation of the amine group (forming
) deactivates the ring towards electrophilic attack and reduces the electron density that typically facilitates oxidation. This makes the salt more stable against air oxidation than the free base. -
The Halogen Vulnerability: The C-Br bond at position 5 is susceptible to homolytic cleavage under UV light (photolysis), leading to radical formation and "browning" of the solid.
-
The Fluorine Effect: The fluorine atom at position 2 is highly electronegative, withdrawing electron density. While this stabilizes the ring against oxidation, it can make the ring susceptible to nucleophilic aromatic substitution (
) under extreme basic conditions or high heat.
Degradation Mechanisms (The "Why")
To prevent degradation, we must interrupt the specific pathways that lead to impurities. The three primary vectors are Moisture , Oxygen , and Light .
Mechanism 1: Moisture-Induced Hydrolysis & Caking
The HCl salt is hygroscopic. Absorption of water leads to:
-
Caking: Physical aggregation that complicates accurate weighing.
-
Hydrolysis: In the presence of excess moisture, the equilibrium shifts, potentially releasing trace HCl gas and reverting a fraction of the surface to the free base, which is then rapidly oxidized.
Mechanism 2: Photolytic Dehalogenation
Halogenated anilines are photosensitive. Exposure to UV/visible light causes the homolytic cleavage of the Carbon-Bromine bond.
-
Observation: Material turns from off-white to brown/purple.
-
Chemistry:
. The resulting aryl radicals polymerize or react with oxygen to form complex colored impurities.
Mechanism 3: Oxidative Coupling
While the salt is resistant, any free base present (due to moisture equilibrium) reacts with atmospheric oxygen to form azo linkages (
Visualization: Degradation Pathways
The following diagram illustrates the causality between environmental factors and chemical breakdown.
Figure 1: Causal pathways showing how light and moisture drive the degradation of the halogenated aniline salt.
Storage Protocols (The "How")
Based on the mechanisms above, the following storage protocol is mandatory for maintaining purity >98% over 12+ months.
A. Primary Containment
-
Vial Type: Amber borosilicate glass (Type I). Reason: Blocks UV light to prevent C-Br cleavage.
-
Closure: Teflon (PTFE) lined screw cap. Reason: Prevents HCl gas exchange and resists corrosion.
-
Headspace: The vial must be purged with Argon or Nitrogen before sealing. Reason: Removes oxygen and moisture.
B. Secondary Containment
-
Store the primary vial inside a desiccator or a sealed Mylar bag containing a desiccant packet (Silica gel or Molecular Sieves 4Å).
-
Critical: Do not allow the desiccant to directly touch the chemical.
C. Temperature Control
-
Short-term (< 1 month): 2°C to 8°C (Refrigerator).
-
Long-term (> 1 month): -20°C (Freezer).
-
Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold salt.
QC & Stability Testing Workflow
Trustworthiness in research requires self-validating systems. Do not assume purity; test it.
Validated Re-test Protocol
Perform these checks every 6 months or prior to critical GMP synthesis steps.
| Test | Method | Acceptance Criteria | Failure Indication |
| Appearance | Visual Inspection | White to off-white powder | Brown/Purple crust or sticky clumps |
| Identity/Purity | HPLC (C18 Column) | > 98.0% Area | New peaks at RRT < 1.0 (Hydrolysis) or RRT > 1.0 (Dimers) |
| Water Content | Karl Fischer (KF) | < 1.0% w/w | High water content implies seal failure |
| Counterion | Silver Nitrate Titration | Positive for Cl- | N/A (Confirming salt formation) |
QC Decision Logic
The following workflow dictates the decision process for handling stored material.
Figure 2: Decision logic for qualifying stored material before use in synthesis.
Handling & Safety (E-E-A-T)
Expert Insight: The most common accident with aniline salts is not acute toxicity, but sensitization . Repeated exposure to trace dust can lead to severe allergic dermatitis.
Essential PPE
-
Respiratory: N95 or P100 respirator if handling open powder outside a fume hood (not recommended).
-
Skin: Double nitrile gloves (0.11 mm minimum thickness). Aniline derivatives permeate latex rapidly.
-
Eyes: Chemical splash goggles.
Emergency Procedures
-
Spill: Do not dry sweep. Dampen with a chemically inert oil or water mist to prevent dust, then scoop into a hazardous waste container.
-
Skin Contact: Wash immediately with soap and water. Do not use alcohol, as it increases skin absorption of the aniline.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24882999, 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]
-
International Labour Organization (2021). ICSC 1013 - Aniline Hydrochloride. International Chemical Safety Cards (ICSC). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline Hydrochloride. Retrieved from [Link]
Sources
5-Bromo-2-fluoro-4-methylaniline hydrochloride safety and handling
Safety, Handling, and Operational Protocols for Drug Discovery
Executive Summary
Substance: 5-Bromo-2-fluoro-4-methylaniline Hydrochloride CAS (Parent Free Base): 945244-29-1 (Salt forms often custom-synthesized; treat with high-hazard precautions) Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant, Methemoglobinemia Inducer.
This guide provides a rigorous operational framework for the handling of This compound . As a halogenated aniline derivative, this compound presents a dual-threat profile: the acute systemic toxicity of the aniline moiety (specifically methemoglobinemia) and the corrosive/irritant potential of the hydrochloride salt form. It is a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors and MDL series compounds.
Physicochemical & Toxicological Profile[1][2]
Understanding the molecular behavior is the first step in safety. The presence of fluorine and bromine atoms on the aniline ring increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated anilines, while the hydrochloride salt modifies solubility and aerosolization risks.
Key Properties
| Property | Description | Operational Implication |
| Appearance | Off-white to beige crystalline solid | Darkening indicates oxidation; store under inert gas. |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) | High water solubility of the salt increases bioavailability if ingested/inhaled. |
| Acidity | Acidic in aqueous solution | Potential for severe eye damage (GHS Cat 1/2) upon contact. |
| Stability | Hygroscopic; Light/Air sensitive | Must be handled in low-humidity environments; prone to forming azo-tars. |
The Silent Hazard: Methemoglobinemia
Unlike standard corrosives where pain is immediate, aniline absorption can be insidious.
-
Mechanism: The hepatic metabolites (N-hydroxylamines) cycle between the erythrocyte and the liver. They oxidize Hemoglobin-Fe(II) to Methemoglobin-Fe(III), which cannot transport oxygen.[1]
-
Latency: Symptoms (cyanosis, headache, fatigue) may be delayed 1–4 hours post-exposure.
-
The "Blue" Sign: Cyanosis (blue lips/nail beds) occurs at MetHb levels >15%. At >50%, cardiovascular collapse is imminent.
Engineering Controls & Personal Protective Equipment (PPE)[4]
Core Directive: Do not rely on odor thresholds. Halogenated anilines often have faint odors that are undetectable at toxic concentrations.
Hierarchy of Controls (Visualized)
Figure 1: Risk mitigation hierarchy prioritizing containment over PPE.
Glove Permeation Strategy
Aromatic amines are notorious for permeating standard latex and thin nitrile.
-
Primary Layer: Silver Shield® (Laminate) or heavy-duty Nitrile (>0.11 mm).
-
Secondary Layer: Standard Nitrile (for dexterity and to protect the inner glove from mechanical tear).
-
Change Schedule: Immediately upon splash; every 60 minutes during active handling.
Operational Protocols
Weighing and Solubilization (High Risk)
The hydrochloride salt is likely a fine powder, creating a dust hazard. Static charge can disperse the powder unexpectedly.
Protocol:
-
Preparation: Place an anti-static gun and a waste container inside the fume hood before starting.
-
Taring: Tare the vial with the cap on to avoid drift from air currents.
-
Transfer: Use a disposable antistatic spatula. Do not pour from the source bottle.
-
Solubilization: Add solvent (e.g., DMSO) immediately to the weighed solid within the hood. Do not transport dry solid across the lab unless the vial is parafilmed and secondary-contained.
-
Decontamination: Wipe the balance and immediate area with 10% HCl (to protonate any free amine) followed by detergent.
Reaction Workflow & Quenching
When using 5-Bromo-2-fluoro-4-methylaniline HCl in coupling reactions (e.g., Buchwald-Hartwig):
Figure 2: Operational workflow emphasizing containment during phase changes.
Critical Note on Waste: Do not mix aniline waste with oxidizing acids (Nitric, Chromic). This can form explosive diazonium salts or generate heat uncontrollably. Segregate into "Halogenated Organic" waste streams.
Emergency Response: The "Cyanosis Protocol"
Standard First Aid is insufficient for aniline poisoning. Oxygen alone does not reverse Methemoglobinemia; the antidote is Methylene Blue, but it requires medical administration.
Exposure Response Logic
-
Skin Contact:
-
Inhalation/Ingestion:
-
Action: Move to fresh air. Keep warm and quiet (reduce oxygen demand).
-
Alert: Transport to ER immediately. Inform EMS of "Aniline/Methemoglobinemia risk."
-
-
Medical Alert Card: Researchers working with >5g quantities should carry a wallet card stating:
"I work with aromatic amines. In case of collapse, suspect Methemoglobinemia. Antidote: Methylene Blue (1-2 mg/kg IV)."
Synthesis & Application Context
For the Drug Development Professional
This scaffold is highly valued for the 2-fluoro-4-methyl substitution pattern.
-
Kinase Inhibition: The fluorine atom at the ortho position to the amine modulates the pKa of the aniline nitrogen (making it less basic) and enhances metabolic stability against N-acetylation.
-
Coupling: The 5-bromo position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to attach the "tail" of the drug molecule, often targeting the ATP-binding pocket of enzymes like BRAF or MEK.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58064112, 5-Bromo-2-fluoro-4-methylaniline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Halogenated Anilines Registration Dossiers. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Methemoglobinemia: Work-Related Illness. Retrieved from [Link]
Sources
- 1. Methemoglobinemia Caused by 8-Aminoquinoline Drugs: DFT Calculations Suggest an Analogy to H4B’s Role in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
discovery and history of 5-Bromo-2-fluoro-4-methylaniline hydrochloride
The following technical guide details the discovery, chemistry, and application of 5-Bromo-2-fluoro-4-methylaniline hydrochloride , a critical intermediate in the synthesis of next-generation kinase inhibitors.
CAS (Free Base): 627871-16-3 | Role: Key Pharmacophore Building Block[1][2]
Executive Summary
This compound is a specialized halogenated aniline derivative used primarily in the synthesis of Pan-RAF kinase inhibitors .[1][2][3][4] Unlike generic reagents, this compound was popularized by the need to overcome "paradoxical activation"—a phenomenon where first-generation B-RAF inhibitors (e.g., Vemurafenib) inadvertently activated the MAPK pathway in wild-type cells, leading to secondary malignancies.[1][2][3][4]
This intermediate serves as the "hinge-binding" or "solvent-front" moiety in drugs like LY3009120 and Belvarafenib , providing the precise steric and electronic profile required to inhibit RAF dimers rather than just monomers.[1][2][3][4]
Discovery & Historical Context
The "Paradox" Driver
In the early 2010s, the oncology field faced a critical hurdle. First-generation BRAF inhibitors were highly effective against BRAF V600E melanoma but caused cutaneous squamous cell carcinomas in up to 25% of patients.[1][3][4] Structural biology revealed that these drugs induced RAF dimerization in wild-type cells, hyper-activating the ERK signaling pathway.[1][2][3][4]
The Structural Solution
Medicinal chemists at Eli Lilly and Genentech shifted focus to "Pan-RAF" inhibitors that could bind to both protomers of the RAF dimer. 5-Bromo-2-fluoro-4-methylaniline emerged as the optimal scaffold for this purpose.[1][2][3][4]
-
Fluorine (C2): Modulates pKa and metabolic stability, preventing rapid oxidation of the aniline ring.[3]
-
Methyl (C4): Provides hydrophobic bulk to fill the specific pocket within the kinase domain, enhancing selectivity over other kinases.[3]
-
Bromine (C5): Acts as the reactive handle for cross-coupling (Suzuki-Miyaura) to the inhibitor's heterocyclic core.[1][2][3][4]
Key Therapeutic Linkages
| Drug Candidate | Developer | Target | Role of Intermediate |
| LY3009120 | Eli Lilly | Pan-RAF (A/B/C) | Forms the aryl moiety via boronate coupling.[1][2][3] |
| Belvarafenib | Genentech/Hanmi | Pan-RAF | Precursor to the "tail" segment of the inhibitor.[3] |
| MDL-800 | Academic | SIRT6 Activator | Used to synthesize the sulfonamide core.[1][3][4] |
Chemical Synthesis & Process Chemistry
The synthesis of 5-Bromo-2-fluoro-4-methylaniline is challenging due to the directing effects of the substituents.[1][2][3][4] Direct bromination of 2-fluoro-4-methylaniline typically yields the C6-bromo isomer due to the strong ortho-directing power of the amine.[1][2][3][4] Therefore, an indirect Nitration-Reduction route is the industry standard.[1][3]
Validated Synthetic Protocol
Precursor: 1-Bromo-4-fluoro-2-methylbenzene[1][2][3][4]
Step 1: Regioselective Nitration
The fluorine and methyl groups direct the incoming nitro group to the C5 position.[1][3]
-
Reagents: HNO₃ (fuming), H₂SO₄.[3]
-
Conditions: -5°C to 0°C (Exothermic control is critical).[1][2][3]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1][3] The C5 position is ortho to Fluorine (activator) and para to Methyl (activator), making it the most nucleophilic site.[1][2][3]
Step 2: Nitro Reduction[1][3][4]
-
Reagents: SnCl₂·2H₂O / Ethanol (Lab scale) or Fe / NH₄Cl (Process scale).[1][2][3][4]
-
Note: Catalytic hydrogenation (H₂/Pd-C) is risky due to the potential for de-bromination (hydrodehalogenation).[1][2][3] Chemoselective metal reduction is preferred to preserve the C-Br bond.[1][2][3]
Step 3: Salt Formation[1][3]
-
Rationale: The free base is an oil or low-melting solid prone to oxidation (browning).[1][2][3][4] The HCl salt is a stable, crystalline solid suitable for long-term storage.[1][3][4]
Synthesis Pathway Diagram
Figure 1: Industrial synthesis route avoiding regioselectivity issues of direct aniline bromination.
Application in Drug Development (LY3009120 Case Study)
The primary utility of this intermediate is in Suzuki-Miyaura Cross-Coupling .[1][2][3] It is rarely used as a nucleophile (via the amine) in the first step; instead, the bromine is converted to a boronic ester.
Experimental Workflow: Miyaura Borylation
-
Reactants: 5-Bromo-2-fluoro-4-methylaniline + Bis(pinacolato)diboron.[1][2][3]
-
Catalyst: Pd(dppf)Cl₂[1][3][6]·CH₂Cl₂ (3-5 mol%).[1][2][3][4]
-
Solvent: 1,4-Dioxane (degassed).
-
Temperature: 90-100°C under Argon.
Why this matters: This converts the electrophilic aryl bromide into a nucleophilic aryl boronate, which is then coupled to the complex heterocyclic core (e.g., a chloropyrimidine or naphthyridine) to assemble the final drug molecule.
Reaction Logic Diagram
Figure 2: The conversion of the intermediate into the active pharmacophore for Pan-RAF inhibitors.[1][2][3]
Technical Specifications & Safety
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | C₇H₇BrFN[1][2][3][4] · HCl | Salt form |
| Molecular Weight | 240.50 g/mol | |
| Appearance | Off-white to pale brown solid | Darkens upon light exposure |
| Solubility | DMSO, Methanol, Water (moderate) | Free base is insoluble in water |
| Melting Point | >200°C (decomp) | Distinct from free base (86-90°C) |
Handling Precautions[1][2][7]
-
Stability: The free base is sensitive to air oxidation.[3] The hydrochloride salt is hygroscopic; store under inert gas (Nitrogen/Argon) with desiccant.[1][2][3]
-
Toxicity: Like all halogenated anilines, it is a potential skin sensitizer and methemoglobinemia agent. Use nitrile gloves and work within a fume hood.[1][3]
-
Incompatibility: Avoid contact with strong oxidizing agents.[3] The amine group is incompatible with acid chlorides or anhydrides unless protection is intended.[1][3]
References
-
Discovery of LY3009120: Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor.[1][2][3][4] Journal of Medicinal Chemistry . Link[1][2][3][4]
-
Synthesis of Halogenated Anilines: Process for the preparation of 5-bromo-2-fluoro-4-methylaniline. ChemicalBook / Patent Data . Link
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Belvarafenib Structure & Activity: Hanmi Pharmaceutical / Genentech.[3] (2021).[1][2][3][7] Crystal Structure of BRAF kinase domain bound to Belvarafenib. RCSB Protein Data Bank .[1][3] Link
-
SIRT6 Activators: Shang, J. L., et al. (2021).[8] MDL-800, an allosteric activator of SIRT6.[1][3][8] Acta Pharmacologica Sinica . Link[1][2][3][4]
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Methodological & Application
The Strategic Utility of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride in Modern Drug Discovery
Introduction: A Versatile Scaffold for Targeted Therapeutics
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 5-Bromo-2-fluoro-4-methylaniline hydrochloride has emerged as a critical building block, particularly in the development of kinase inhibitors for oncology.[1] Its unique trifunctional nature—a nucleophilic amine, a versatile bromine atom for cross-coupling, and an activating/modulating fluorine atom—provides a robust platform for creating complex molecular architectures.[2] This guide provides an in-depth exploration of the applications and synthetic protocols involving this key intermediate, with a particular focus on its role in the synthesis of the BRAF V600E inhibitor, Vemurafenib (PLX4032).[3][4]
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Vemurafenib is a potent inhibitor of the BRAF V600E mutation, which is present in approximately 50% of melanomas.[3][6] The synthesis of Vemurafenib and its analogs often leverages the specific reactivity of this compound to construct the core structure of the final drug molecule.
Core Properties and Handling
A comprehensive understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1820619-16-6 | [7] |
| Molecular Formula | C7H8BrClFN | [7] |
| Molecular Weight | 240.5 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 86-90 °C | [9] |
Safety and Handling:
This compound is classified as acutely toxic if swallowed.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[10][11] All manipulations should be performed in a well-ventilated fume hood.[10][11] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[12]
Application in Kinase Inhibitor Synthesis: The Vemurafenib Case Study
The synthesis of Vemurafenib provides a quintessential example of the strategic application of this compound. The overall synthetic workflow can be conceptualized as the convergence of two key fragments, with our title compound serving as a precursor to one of these crucial pieces.
Convergent synthesis of Vemurafenib.
Protocol 1: Synthesis of 5-Bromo-2-fluoro-4-methylaniline from its Nitro Precursor
A common synthetic route to 5-Bromo-2-fluoro-4-methylaniline involves the reduction of the corresponding nitrobenzene derivative. This transformation is a fundamental step in many organic synthesis protocols.
Reaction Scheme:
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene → 5-Bromo-2-fluoro-4-methylaniline
Materials and Reagents:
-
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
To a stirred solution of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene in ethanol, add SnCl2·2H2O.[13]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol by rotary evaporation under reduced pressure.[13]
-
Dissolve the crude product in ice water and adjust the pH to 7 with saturated aqueous NaHCO3.[13]
-
Collect the precipitated solid by filtration.
-
Extract the filtrate with dichloromethane (3x).[13]
-
Combine the organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[13]
-
Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate = 10/1) to afford 5-bromo-2-fluoro-4-methylaniline.[13]
Rationale for Experimental Choices:
-
Tin(II) chloride is a classic and effective reducing agent for converting aromatic nitro groups to anilines. It is relatively inexpensive and the reaction conditions are generally mild.
-
Ethanol is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.
-
pH adjustment with sodium bicarbonate is crucial to neutralize any remaining acid and to precipitate the free aniline from its salt form.
-
Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting material or byproducts.
Protocol 2: Illustrative Suzuki-Miyaura Coupling
The bromine atom on the aniline ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, a key strategy in building the complex scaffolds of kinase inhibitors.[14]
Generalized Suzuki-Miyaura Coupling Workflow.
Generalized Procedure:
-
In a reaction vessel, combine the 5-Bromo-2-fluoro-4-methylaniline derivative, the arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).
-
Add a suitable solvent system (e.g., dioxane/water or DME).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Causality in Protocol Design:
-
The choice of palladium catalyst and ligands is critical and can significantly impact reaction efficiency and yield. For electron-rich anilines, catalysts with bulky phosphine ligands are often preferred.
-
The base is necessary to activate the boronic acid species for transmetalation to the palladium center.
-
Degassing is essential to remove oxygen, which can oxidize the palladium catalyst and hinder the catalytic cycle.
The Role of Fluorine in Medicinal Chemistry
The presence of the fluorine atom in this compound is not merely a placeholder. The strategic incorporation of fluorine is a widely used tactic in drug design.[15] It can influence a molecule's:
-
Binding Affinity: Fluorine can participate in favorable interactions with the protein target.
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Lipophilicity and Permeability: Fluorine substitution can alter a molecule's ability to cross cell membranes.
Conclusion
This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its strategic combination of reactive sites allows for the efficient construction of complex molecules, as exemplified by its role in the synthesis of the life-saving melanoma drug, Vemurafenib.[16][17] The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for utilizing this versatile intermediate in their own synthetic endeavors, ultimately contributing to the development of the next generation of targeted therapies.
References
- Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC. (2025, August 5).
- 5-Bromo-2-fluoro-4-methylaniline | Sigma-Aldrich.
- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts | Oncotarget. (2017, June 13).
- Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs - Preprints.org. (2024, April 25).
- 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 - ChemicalBook. (2026, January 13).
- 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi
- Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017, March 6).
- Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC.
- 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3 | Ossila.
- 5 - SAFETY D
- Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC.
- 2 - SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. (2025, August 12).
- 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
- Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. (2021, October 8).
- This compound - CRO Splendid Lab Pvt. Ltd.
- Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline - PrepChem.com.
- Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors - Benchchem.
- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC.
- Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (2026, January 31).
- Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC.
- Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchG
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors - Benchchem.
- PLX4032 resistance of patient-derived melanoma cells: crucial role of oxid
- The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells.
- PLX4032 - Massive Bio. (2026, January 15).
- Photoactivatable prodrugs of antimelanoma agent Vemurafenib - Discovery - the University of Dundee Research Portal. (2015, June 10).
- Novel melanoma treatment: Preliminary study shows high response rates, regression of metastatic lesions | Derm
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Strategic Coupling of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
5-Bromo-2-fluoro-4-methylaniline is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics such as pan-RAF inhibitors for oncology applications.[1] Its structural complexity, characterized by a sterically hindered and electron-rich aromatic core with multiple functional groups, presents unique challenges and opportunities in cross-coupling reactions. This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling of its commercially common hydrochloride salt. We will explore the critical prerequisite of amine neutralization and detail optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering researchers a comprehensive playbook for leveraging this versatile intermediate in drug discovery and development.
Foundational Chemistry: Understanding the Substrate
5-Bromo-2-fluoro-4-methylaniline hydrochloride combines several key structural features that dictate its reactivity:
-
Aryl Bromide: The primary site for palladium-catalyzed cross-coupling, offering a balance of reactivity and stability.
-
Ortho-Fluoro Group: This electron-withdrawing group modulates the electronics of the ring and can influence the rate of oxidative addition.
-
Aniline Moiety: A strong electron-donating group that activates the ring, making it electron-rich. Its basicity and nucleophilicity can influence catalyst behavior.
-
Methyl Group: Adds to the steric bulk around the reactive centers.
-
Hydrochloride Salt: The aniline is supplied as a hydrochloride salt (Ar-NH₃⁺Cl⁻) to enhance stability and ease of handling. However, the protonated amine is non-nucleophilic and deactivates the aromatic ring, making neutralization an essential first step for any subsequent coupling reaction.
The Critical Step: Managing the Hydrochloride Salt
The protonated anilinium group must be converted to the free aniline (Ar-NH₂) for the desired reactivity. Researchers have two primary strategies to achieve this, as outlined in the workflow below.
Caption: Decision workflow for handling the aniline hydrochloride salt.
Pathway A: Pre-reaction Neutralization & Isolation
This method involves a separate acid-base extraction to yield the pure, free aniline before initiating the cross-coupling reaction. While it adds a step to the overall sequence, it provides a clean, well-characterized starting material, which can improve the reproducibility of the coupling reaction.
Protocol 1: Free Aniline Generation
-
Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of salt).
-
Transfer the solution to a separatory funnel and add an equal volume of an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) while gently swirling, until gas evolution ceases and the aqueous layer is basic (pH > 8, check with pH paper).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to yield the free aniline, typically as a solid or oil.[1] This material can be used directly in the subsequent coupling step.
Pathway B: In Situ Neutralization
For operational simplicity, the hydrochloride salt can be neutralized directly within the coupling reaction vessel. This requires adding at least one extra equivalent of the base used for the coupling reaction itself.
-
Causality: The first equivalent of base is consumed by the acidic anilinium proton. Subsequent equivalents of base are then available to participate in the catalytic cycle (e.g., to activate the boronic acid in a Suzuki coupling or deprotonate the amine in a Buchwald-Hartwig amination).
-
Considerations: A sufficiently strong base is required. Weak bases may not efficiently deprotonate the anilinium salt, leading to a sluggish or incomplete reaction. This approach is highly efficient but requires careful optimization of the total base quantity.
Palladium-Catalyzed C-C Bond Forming Reactions
The C-Br bond of 5-bromo-2-fluoro-4-methylaniline is an excellent handle for forming new carbon-carbon bonds, which is fundamental to molecular scaffolding in drug development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for creating biaryl or vinyl-aryl structures from aryl halides. It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester.
Mechanistic Considerations: The reaction proceeds through a well-established catalytic cycle. For an electron-rich and sterically hindered substrate like this, the choice of ligand is paramount. Bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[2][3] These ligands promote the crucial, often rate-limiting, reductive elimination step to release the final product and regenerate the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Reagent/Parameter | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) precatalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination. |
| Boronic Species | Aryl/Heteroaryl boronic acid or pinacol ester | Generally stable, commercially available coupling partners. Esters can offer enhanced stability. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to facilitate transmetalation.[3] Use 3.0 eq for in situ neutralization. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Biphasic systems are common and highly effective. Anhydrous conditions can also be used. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 eq relative to Pd).
-
Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a highly reliable method for coupling aryl halides with terminal alkynes, yielding valuable arylalkyne products. The reaction is traditionally co-catalyzed by palladium and copper(I).
Mechanistic Considerations: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while a copper cycle is believed to generate a copper(I) acetylide intermediate that undergoes transmetalation to the palladium center. The amine base is crucial, serving to deprotonate the terminal alkyne and neutralize the HX generated.[4]
Table 2: Representative Conditions for Sonogashira Coupling
| Component | Reagent/Parameter | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Classical, effective catalysts for this transformation. |
| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the reactive acetylide species.[5] |
| Terminal Alkyne | Aryl or Alkyl Acetylene | The coupling partner. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and often as a solvent or co-solvent. Use 3.0+ eq for in situ neutralization. |
| Solvent | THF, DMF, or neat amine base | Aprotic polar solvents are effective at solubilizing the reagents. |
| Temperature | Room Temperature to 80 °C | Reaction conditions are often milder than for Suzuki couplings. |
Protocol 3: Copper-Cocatalyzed Sonogashira Coupling
-
To an oven-dried Schlenk flask, add 5-Bromo-2-fluoro-4-methylaniline (from Protocol 1, 1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Seal the flask, and purge with an inert gas (Argon or Nitrogen).
-
Add degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., 60 °C) until completion is confirmed by TLC or LC-MS.
-
Cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, to form a new C-C bond at a vinylic position.[6] It is a powerful tool for the synthesis of substituted olefins.
Mechanistic Considerations: The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle involving migratory insertion of the alkene into the Pd-Aryl bond, followed by β-hydride elimination to release the product.[6] A base is required to regenerate the Pd(0) catalyst. Given the substrate's structure, phosphine-free catalyst systems or those with simple phosphines are often effective.[7]
Table 3: Representative Conditions for Heck Coupling
| Component | Reagent/Parameter | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Simple palladium salts are often sufficient.[6] |
| Ligand | None, PPh₃, P(o-tolyl)₃ | The reaction can often proceed without a specialized ligand, though simple phosphines can improve yields.[7] |
| Alkene | Styrene, n-Butyl acrylate, Acrylonitrile | Electron-deficient alkenes are common coupling partners. |
| Base | Et₃N, NaOAc, K₂CO₃ | A mild to moderate base is sufficient to neutralize the HBr byproduct. Use 2.0+ eq for in situ neutralization. |
| Solvent | DMF, DMAc, Acetonitrile | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are generally required for Heck reactions. |
Protocol 4: Heck Coupling with n-Butyl Acrylate
-
In a reaction vessel, combine this compound (1.0 eq), Pd(OAc)₂ (2-5 mol%), and the base (e.g., NaOAc, 3.0 eq).
-
If a ligand is used, add it at this stage (e.g., P(o-tolyl)₃, 1.1-1.2 eq relative to Pd).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent (e.g., DMAc) followed by the alkene (e.g., n-butyl acrylate, 1.5 eq).
-
Heat the reaction mixture to 120-140 °C with stirring for 12-48 hours.
-
After cooling, dilute the mixture with water and extract several times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Palladium-Catalyzed C-N Bond Forming Reactions
Buchwald-Hartwig Amination
While the substrate is itself an aniline, it can serve as the aryl halide partner in a Buchwald-Hartwig amination to couple with a different amine (primary or secondary), forming a more complex diamine structure.[8][9]
Mechanistic Considerations: This reaction is highly sensitive to ligand structure. The free -NH₂ group on the substrate can potentially coordinate to the palladium center, inhibiting catalysis. Therefore, highly active catalyst systems employing bulky, electron-rich biarylphosphine ligands or NHCs are mandatory.[2][10] These ligands create a sterically crowded coordination sphere around the palladium, which facilitates the C-N bond-forming reductive elimination. A strong, non-nucleophilic base is essential for deprotonating the amine coupling partner.[11]
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Component | Reagent/Parameter | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Standard precatalysts for generating the active Pd(0)L species. |
| Ligand | RuPhos, BrettPhos, Xantphos | Bulky, electron-donating ligands are critical for coupling anilines and hindered substrates.[10][12] |
| Amine | Primary or Secondary Aliphatic/Aromatic Amines | The nucleophilic coupling partner. |
| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Use 3.0+ eq for in situ neutralization. |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous, aprotic solvents are standard. |
| Temperature | 80-120 °C | Elevated temperatures are typically necessary to drive the reaction. |
Protocol 5: Buchwald-Hartwig Amination with a Secondary Amine
-
To a glovebox-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2.2-4.4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
In a separate vial, dissolve 5-Bromo-2-fluoro-4-methylaniline (from Protocol 1, 1.0 eq) and the secondary amine (e.g., morpholine, 1.2 eq) in the reaction solvent (e.g., toluene).
-
Add the substrate solution to the vial containing the catalyst and base.
-
Seal the vial and heat to the target temperature (e.g., 100 °C) with stirring for 4-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a versatile and valuable building block for complex molecule synthesis. Successful application in cross-coupling chemistry hinges on a strategic approach to the initial handling of the hydrochloride salt. By selecting the appropriate neutralization strategy and pairing it with optimized palladium catalyst systems, researchers can efficiently perform a wide array of C-C and C-N bond-forming reactions. The protocols and mechanistic insights provided in this guide serve as a robust starting point for the development of novel molecular entities in the fields of pharmaceutical and materials science.
References
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- Wikipedia.
- ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF.
- ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wikipedia. Sonogashira coupling.
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- National Institutes of Health. BIAN–NHC Ligands in Transition-Metal-Catalysis: A Perfect Union of Sterically-Encumbered, Electronically-Tunable N–Heterocyclic Carbenes?.
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- Chemistry LibreTexts. (2023, June 30).
- ChemSpider. (2006, July 31).
- ACS Publications. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- ACS Publications. (2008, May 16).
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem. Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- SpringerLink. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)
Sources
- 1. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]
- 2. BIAN–NHC Ligands in Transition-Metal-Catalysis: A Perfect Union of Sterically-Encumbered, Electronically-Tunable N–Heterocyclic Carbenes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. sci-hub.box [sci-hub.box]
Application Note: Large-Scale Synthesis of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-fluoro-4-methylaniline hydrochloride , a critical intermediate in the development of kinase inhibitors and SIRT6 activators. Unlike standard laboratory preparations, this protocol focuses on process safety , regiocontrol , and impurity management suitable for multi-kilogram production. The route utilizes a highly regioselective bromination of 3-fluoro-4-nitrotoluene followed by a chemoselective reduction that preserves the aryl bromide motif.
Retrosynthetic Analysis & Strategy
The structural complexity of 5-bromo-2-fluoro-4-methylaniline arises from the competing directing effects of the fluoro, methyl, and amino groups. Direct bromination of 2-fluoro-4-methylaniline is not recommended as the strong ortho/para directing power of the amine typically yields the 6-bromo isomer (ortho to the amine) rather than the desired 5-bromo product.
Optimal Strategy: To achieve the correct substitution pattern, the synthesis must proceed via the nitro precursor. The nitro group acts as a meta-director, which, in concert with the methyl and fluoro groups, directs electrophilic attack to the desired C5 position.
-
Starting Material: 3-Fluoro-4-nitrotoluene (Commercial, Cost-effective).
-
Key Transformation 1: Electrophilic Aromatic Substitution (Bromination) at C6 (relative to toluene numbering), which corresponds to C5 in the aniline product.
-
Key Transformation 2: Bechamp Reduction (Fe/NH4Cl) to reduce the nitro group without de-halogenating the aryl bromide.
Synthetic Pathway Diagram
Caption: Figure 1. Retrosynthetic pathway leveraging cooperative directing effects to secure the 5-bromo regioisomer.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Bromination Temp | 40°C – 45°C | Prevents di-bromination and benzylic bromination (radical pathway). |
| Fe Catalyst Load | 3 - 5 mol% | Sufficient for Lewis acid activation; excess leads to difficult workup. |
| Reduction pH | 5.0 – 6.0 (NH4Cl) | Acidic enough to activate Fe, mild enough to prevent hydrodehalogenation (loss of Br). |
| HCl Stoichiometry | 1.05 – 1.10 eq | Excess HCl ensures complete salt formation; too much risks occlusion. |
Detailed Experimental Protocol
Stage 1: Regioselective Bromination
Objective: Synthesis of 5-Bromo-2-fluoro-4-methylnitrobenzene.
Safety Warning: Elemental bromine (
-
Setup: Equip a 5L jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (10% NaOH) to trap HBr gas.
-
Charge: Load 3-Fluoro-4-nitrotoluene (500 g, 3.22 mol) and Dichloromethane (DCM) (2.5 L). Stir to dissolve.
-
Catalyst: Add Iron powder (9.0 g, 0.16 mol, 0.05 eq) to the solution.
-
Note: Iron acts as a precursor to
, the active Lewis acid catalyst.
-
-
Addition: Heat the mixture to mild reflux (40°C). Add Bromine (
) (566 g, 3.54 mol, 1.1 eq) dropwise over 2–3 hours.-
Control: Maintain reflux.[1] If the red color of bromine persists too long, pause addition to allow consumption.
-
Darkness: Wrap the reactor in foil to inhibit light-induced benzylic bromination.
-
-
Completion: Stir at reflux for an additional 2 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench: Cool to 20°C. Slowly add 10%
solution (1 L) to quench excess bromine (color change from red to yellow/clear). -
Workup: Separate phases. Wash the organic layer with water (1 L) and brine (1 L). Dry over
and concentrate in vacuo to yield a yellow solid.-
Yield Expectation: ~715 g (95%).
-
Purity: >97% (HPLC).[2]
-
Stage 2: Chemoselective Reduction
Objective: Synthesis of 5-Bromo-2-fluoro-4-methylaniline (Free Base).
Rationale: Catalytic hydrogenation (Pd/C,
-
Setup: Equip a 10L reactor with an overhead stirrer and reflux condenser.
-
Charge: Suspend the Nitro intermediate (700 g, 2.99 mol) in Ethanol (3.5 L) and Water (875 mL).
-
Activation: Add Ammonium Chloride (
) (80 g, 1.50 mol, 0.5 eq) and Iron Powder (325 mesh, 500 g, 8.95 mol, 3.0 eq). -
Reaction: Heat to vigorous reflux (75–80°C) for 4–6 hours.
-
Observation: The reaction is heterogeneous. Efficient stirring is critical to prevent iron settling.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol (1 L).
-
Isolation: Concentrate the filtrate to remove ethanol. The product will oil out or precipitate from the remaining aqueous phase.
-
Extraction: Extract the aqueous residue with Ethyl Acetate (2 x 1.5 L). Wash combined organics with brine, dry over
, and concentrate.[3]-
Yield Expectation: ~550 g (90%).
-
Appearance: Brown oil or low-melting solid.
-
Stage 3: Salt Formation & Purification
Objective: Isolation of this compound.
-
Dissolution: Dissolve the crude free base (550 g, 2.69 mol) in Isopropanol (IPA) (1.65 L) at room temperature.
-
Acidification: Add 4M HCl in Dioxane (740 mL, 2.96 mol, 1.1 eq) dropwise over 1 hour.
-
Exotherm: Maintain temperature <30°C using an ice bath if necessary.
-
-
Crystallization: Stir the slurry for 2 hours at 0–5°C to maximize precipitation.
-
Filtration: Filter the white to off-white solid. Wash the cake with cold IPA (500 mL) followed by MTBE (500 mL) to remove non-polar impurities.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Final Yield: ~600 g (Overall yield ~80% from Stage 2).
-
Purity: >99.5% (HPLC).[2]
-
Analytical Control & Quality Assurance
Process Flow & QC Points
Caption: Figure 2. Quality Control workflow defining In-Process Checks (IPC) at critical stages.
Specification Sheet
-
Appearance: White to off-white crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
10.2 (br s, 3H, ), 7.65 (d, J=7.5 Hz, 1H, Ar-H), 7.15 (d, J=10.2 Hz, 1H, Ar-H), 2.35 (s, 3H, ). -
HPLC Purity:
99.0% (Area %).[2] -
Impurity Profile:
-
Regioisomer (6-bromo): NMT 0.15%
-
Des-bromo analog: NMT 0.10%
-
Process Safety & Handling
-
Thermal Runaway: The bromination is exothermic. Do not exceed the specified addition rate.
-
Gas Evolution: HBr gas is generated during Stage 1. Ensure scrubber efficiency is >95%.
-
Iron Waste: The iron sludge from Stage 2 is pyrophoric when dry. Keep wet and dispose of as hazardous metal waste.
References
-
ChemicalBook. (2026). 5-Bromo-2-fluoro-4-methylaniline Properties and Synthesis. Retrieved from
-
PrepChem. (2025).[4] Synthesis of brominated aromatic intermediates via Iron catalysis. Retrieved from
-
BenchChem. (2025).[5] Application Note: Scale-Up Synthesis of Halogenated Anilines. Retrieved from
-
Organic Syntheses. Bromination of deactivated aromatic rings. Coll. Vol. 3, p. 130.[1] (General Reference for Fe-catalyzed bromination).
-
National Institutes of Health (NIH). PubChem Compound Summary for 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. Among these, halogenated anilines have emerged as particularly valuable synthons due to their versatile reactivity and the unique physicochemical properties they impart to the target molecules. This guide provides an in-depth exploration of the role of 5-Bromo-2-fluoro-4-methylaniline hydrochloride, a key intermediate in the synthesis of innovative therapeutics, most notably in the realms of oncology and metabolic diseases.
Through a detailed examination of its application in the development of pan-RAF inhibitors and SIRT6 activators, this document will serve as a comprehensive resource for researchers. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the broader implications of this compound in medicinal chemistry.
I. The Versatility of 5-Bromo-2-fluoro-4-methylaniline as a Synthetic Building Block
5-Bromo-2-fluoro-4-methylaniline, and its isomeric counterparts, are trifunctional scaffolds offering medicinal chemists a rich platform for molecular elaboration. The strategic placement of the bromine, fluorine, and amino groups on the aniline ring allows for a diverse range of chemical transformations, making it a coveted intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]
The key reactive sites of the molecule are:
-
The Bromine Atom: This serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] These reactions are cornerstones of modern medicinal chemistry, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.
-
The Amino Group: The aniline moiety can undergo a wide array of reactions, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functional groups to modulate the biological activity and pharmacokinetic properties of the target molecule.
-
The Fluorine Atom: The presence of a fluorine atom can significantly influence the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
The hydrochloride salt of 5-Bromo-2-fluoro-4-methylaniline offers advantages in terms of stability and handling, often presenting as a more crystalline and less air-sensitive solid compared to the free base.
II. Application in the Synthesis of Pan-RAF Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many human cancers.[4] While first-generation RAF inhibitors targeting the BRAF V600E mutation have shown clinical efficacy, the development of acquired resistance, often driven by paradoxical activation of the pathway in BRAF wild-type cells, has limited their long-term effectiveness.[5] This has spurred the development of pan-RAF inhibitors, which target all RAF isoforms (A-RAF, B-RAF, and C-RAF) and can overcome this resistance mechanism.
5-Bromo-2-fluoro-4-methylaniline is a key building block in the synthesis of potent pan-RAF inhibitors, such as LY3009120.[6][7] The synthesis of this class of compounds highlights the utility of the bromo-aniline scaffold in a multi-step synthetic sequence.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the simplified MAPK/ERK signaling pathway and the point of intervention by pan-RAF inhibitors.
Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by a pan-RAF inhibitor.
Synthetic Protocol: Illustrative Synthesis of a Pan-RAF Inhibitor Precursor
While the direct synthesis of LY3009120 from 5-bromo-2-fluoro-4-methylaniline is not explicitly detailed in a single publication, a key transformation in its synthesis involves the coupling of a substituted pyrimidine with a functionalized aniline. The following protocol illustrates a general approach for a Suzuki-Miyaura coupling, a key reaction for which this compound is an ideal starting material.
Reaction: Suzuki-Miyaura coupling of 5-bromo-2-fluoro-4-methylaniline with a generic boronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 | 204.04 | 1.0 |
| Arylboronic acid | Variable | Variable | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL |
| Water | 7732-18-5 | 18.02 | 1 mL |
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-fluoro-4-methylaniline (204 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal results depending on the specific substrates.
-
Base: Potassium carbonate is a moderately strong base suitable for many Suzuki couplings. The base is crucial for the activation of the boronic acid in the catalytic cycle.[8]
-
Solvent System: The mixture of an organic solvent (1,4-dioxane) and water is standard for Suzuki reactions, as it facilitates the dissolution of both the organic substrates and the inorganic base.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
III. Application in the Synthesis of SIRT6 Activators
Sirtuin 6 (SIRT6) is an NAD⁺-dependent deacetylase that plays a crucial role in regulating genome stability, metabolism, and inflammation.[9] It has emerged as a promising therapeutic target for age-related diseases and cancer. Small-molecule activators of SIRT6, such as the MDL series of compounds (e.g., MDL-800), have been shown to enhance its deacetylase activity and exhibit anti-tumor effects.[10][11]
The isomeric compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of these SIRT6 activators.[9] The synthetic strategy typically involves a double sulfonylation of the aniline nitrogen.
Biological Role of SIRT6 Activation
The diagram below illustrates the role of SIRT6 in histone deacetylation and its activation by small molecules.
Caption: Allosteric activation of SIRT6 by a small molecule, leading to histone deacetylation.
Synthetic Protocol: Synthesis of a Key Intermediate for SIRT6 Activators
The following protocol describes the synthesis of a key intermediate for MDL-type compounds, starting from 5-bromo-4-fluoro-2-methylaniline.
Reaction: Double sulfonylation of 5-bromo-4-fluoro-2-methylaniline.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | 204.04 | 1.0 |
| 4-Chlorobenzenesulfonyl chloride | 98-60-2 | 211.07 | 2.2 |
| Pyridine | 110-86-1 | 79.10 | 10 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL |
Protocol:
-
Dissolve 5-bromo-4-fluoro-2-methylaniline (204 mg, 1.0 mmol) in pyridine (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add 4-chlorobenzenesulfonyl chloride (464 mg, 2.2 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N,N-bis(4-chlorophenylsulfonyl) derivative.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: 4-Chlorobenzenesulfonyl chloride is the electrophile that introduces the sulfonyl groups. The stoichiometry is slightly over 2 equivalents to ensure complete reaction.
-
Base and Solvent: Pyridine serves as both the base to neutralize the HCl generated during the reaction and as the solvent.
-
Workup: The aqueous workup with acid and base washes is essential to remove excess pyridine and unreacted starting materials.
IV. Preparation of this compound
The hydrochloride salt can be readily prepared from the free aniline base.
Protocol:
-
Dissolve the purified 5-bromo-2-fluoro-4-methylaniline free base in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
V. Conclusion
This compound and its isomers are powerful and versatile building blocks in medicinal chemistry. Their trifunctional nature allows for the strategic and efficient synthesis of complex molecules targeting key biological pathways implicated in cancer and other diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these valuable intermediates in their drug discovery programs, ultimately contributing to the development of the next generation of targeted therapeutics.
VI. References
-
Fiorentino, F., et al. (2021). Emerging therapeutic potential of SIRT6 modulators. Journal of Medicinal Chemistry, 64(14), 9732–9758. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 31). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]
-
Peng, S. B., et al. (2015). Inhibition of RAF isoforms and active dimers by LY3009120 leads to anti-tumor activities in RAS or BRAF mutant cancers. Cancer Cell, 28(3), 384-398. [Link]
-
Royal Society of Chemistry. (2017). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry. [Link]
-
Shang, J.-L., et al. (2021). MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. Acta Pharmacologica Sinica, 42, 120–131. [Link]
-
Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(10), 4165–4179. [Link]
-
PrepChem. (n.d.). Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. Retrieved from [Link]
-
Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(38), 3437-3440. [Link]
-
Huang, Z., et al. (2018). Identification of a cellularly active SIRT6 allosteric activator. Nature Chemical Biology, 14(12), 1118–1126. [Link]
-
Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928–942. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. prepchem.com [prepchem.com]
- 5. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
The Strategic Utility of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride in Modern Organic Synthesis
Introduction: 5-Bromo-2-fluoro-4-methylaniline hydrochloride is a versatile and highly functionalized building block in organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that modulates electronic properties, makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient starting material for a variety of chemical transformations. In solution, the free aniline can be readily generated in situ by the addition of a suitable base, allowing for its participation in a wide array of reactions.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on its role in the development of targeted therapeutics. We will delve into the key reactions where this compound serves as a pivotal intermediate and provide detailed, field-proven protocols for its use.
Key Structural Features and Reactivity
The synthetic utility of this compound is derived from the distinct reactivity of its functional groups:
-
Amino Group: The primary amine is a versatile nucleophile, readily participating in reactions such as amide bond formation, sulfonylation, and the formation of ureas and carbamates. Its basicity can be temporarily masked by the hydrochloride salt, which is advantageous for certain reaction sequences.
-
Bromine Atom: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl moieties.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring and can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final target molecules.
-
Methyl Group: The methyl group provides steric and electronic influence and can be a key recognition element for biological targets.
Below is a visual representation of the key reactive sites of 5-bromo-2-fluoro-4-methylaniline.
Caption: Key reactive sites of 5-bromo-2-fluoro-4-methylaniline.
Applications in the Synthesis of Targeted Therapeutics
The unique structural features of 5-bromo-2-fluoro-4-methylaniline and its isomers have positioned them as critical starting materials in the synthesis of novel therapeutics, particularly in oncology.
Synthesis of Pan-RAF Inhibitors for Cancer Therapy
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.[1][2] While first-generation RAF inhibitors have shown clinical efficacy, acquired resistance remains a significant challenge.[2] Pan-RAF inhibitors, which target all RAF isoforms (A-RAF, B-RAF, and C-RAF), represent a promising strategy to overcome this resistance.[1][2]
5-Bromo-2-fluoro-4-methylaniline is a key building block for the synthesis of potent pan-RAF inhibitors, such as LY3009120.[3] The synthesis of this class of compounds typically involves an initial urea formation followed by a palladium-catalyzed cross-coupling reaction to introduce the heterocyclic core.
Caption: General workflow for synthesizing a pan-RAF inhibitor scaffold.
This protocol describes the formation of a urea intermediate, a key step in the synthesis of many pan-RAF inhibitors.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| 5-Bromo-2-fluoro-4-methylaniline HCl | 1820619-16-6 | 240.50 | 2.41 g | 10.0 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.4 mL | 10.0 |
| 3,3-Dimethylbutyl isocyanate | 57356-80-6 | 127.20 | 1.27 g | 10.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
Procedure:
-
To a stirred suspension of this compound (2.41 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (1.4 mL, 10.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to generate the free aniline in situ.
-
Add 3,3-dimethylbutyl isocyanate (1.27 g, 10.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired urea intermediate.
Synthesis of SIRT6 Activators for Age-Related Diseases and Cancer
Sirtuin 6 (SIRT6) is an NAD+-dependent deacetylase that plays a crucial role in regulating genome stability, metabolism, and aging.[4][5] Pharmacological activation of SIRT6 has emerged as a promising therapeutic strategy for a range of conditions, including cancer, metabolic disorders, and age-related diseases.[4][5]
The isomeric compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of the MDL class of SIRT6 activators, such as MDL-800 and MDL-801.[6][7] The synthesis involves the formation of a sulfonamide linkage with the aniline nitrogen.
This protocol outlines the synthesis of a key sulfonamide intermediate, which is a core component of many SIRT6 activators.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 | 204.04 | 2.04 g | 10.0 |
| Pyridine | 110-86-1 | 79.10 | 10 mL | - |
| 2-(Chlorosulfonyl)benzoate derivative | Varies | Varies | 1.1 equiv. | 11.0 |
Procedure:
-
Dissolve 5-bromo-2-fluoro-4-methylaniline (2.04 g, 10.0 mmol) in pyridine (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 2-(chlorosulfonyl)benzoate derivative (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and adjust the pH to 3-4 with 1 N hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired sulfonamide.
Versatility in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of 5-bromo-2-fluoro-4-methylaniline serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[8][9] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are prevalent in many pharmaceuticals.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 | 204.04 | 204 mg | 1.0 |
| Arylboronic acid | Varies | Varies | 1.2 equiv. | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 equiv. | 0.05 |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 equiv. | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | - | 5 mL | - |
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-fluoro-4-methylaniline (204 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] It is a powerful tool for the synthesis of arylamines from aryl halides.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 | 204.04 | 204 mg | 1.0 |
| Amine | Varies | Varies | 1.2 equiv. | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 equiv. | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 equiv. | 0.04 |
| Cs₂CO₃ | 534-17-8 | 325.82 | 1.5 equiv. | 1.5 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
To a dry Schlenk tube, add 5-bromo-2-fluoro-4-methylaniline (204 mg, 1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex and biologically active molecules. The applications highlighted in this guide, particularly in the development of pan-RAF inhibitors and SIRT6 activators, underscore its significance in medicinal chemistry and drug discovery. The provided protocols offer a practical foundation for researchers and scientists to leverage the synthetic potential of this important reagent.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(10), 4165–4179.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.
- Henry, J. R., et al. (2015, May 28). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. PubMed.
- Lu, T., et al. (2017, April 18). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. PubMed.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (n.d.). ChemSpider Synthetic Pages.
- Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Treatment of disease by modulation of SIRT6. (n.d.).
- Peng, S. B., et al. (2017, February 7). LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer. Oncotarget.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Activation and activators of sirt6. (n.d.).
- Oral liquid suspension of pan-raf kinase inhibitor. (n.d.).
- Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PMC.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
- 5-Bromo-2-fluoro-4-methylaniline. (n.d.). Sigma-Aldrich.
- Compounds and compositions as protein kinase inhibitors. (n.d.).
- RAF inhibitors described in Deciphera Pharmaceuticals p
- Master Organic Chemistry. (2016, March 10).
- 5-Bromo-2-fluoro-4-methylaniline. (n.d.). Sigma-Aldrich.
- 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (n.d.).
- A Phase I Study of LY3009120, a Pan-RAF Inhibitor, in Patients with Advanced or Metast
- Fiorentino, F., et al. (n.d.).
- Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. (2025, August 7).
- Emerging Therapeutic Potential of SIRT6 Modulators. (n.d.). Journal of Medicinal Chemistry.
- 5-Bromo-4-fluoro-2-methylaniline 97 627871-16-3. (n.d.). Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Buchwald-Hartwig amination of 5-Bromo-2-fluoro-4-methylaniline hydrochloride
Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig amination of This compound (CAS: 945244-29-1). This substrate presents a unique "triangulated" challenge in medicinal chemistry: it contains a reactive electrophile (Ar-Br), a nucleophile (Ar-NH₂), and an ortho-fluorine substituent that influences electronic properties.
While this scaffold is frequently used as a nucleophile in reactions with external aryl halides, this guide focuses on the functionalization of the bromide position to generate
Strategic Analysis & Mechanistic Insight
The Substrate Challenge: "The Three-Body Problem"
The substrate, 5-Bromo-2-fluoro-4-methylaniline, possesses three distinct reactive sites. Successful amination requires a catalyst system that discriminates effectively between them.
| Feature | Reactivity Role | Challenge | Strategic Solution |
| Bromine (C-5) | Electrophile (Target) | Primary site for Oxidative Addition. | Use electron-rich bulky phosphines (e.g., RuPhos, BrettPhos) to facilitate rapid oxidative addition. |
| Amine (C-1) | Internal Nucleophile | Can compete with external amine (Self-Coupling/Oligomerization). | Ensure external amine is sterically distinct or more nucleophilic. Use high catalyst loading if external amine is weak.[1] |
| Fluorine (C-2) | Electronic Modifier | Inductive withdrawal lowers pKa of adjacent protons; potential for | Use mild bases ( |
| HCl Salt | Catalyst Poison | Acidic protons protonate reactive intermediates; Cl⁻ can coordinate Pd. | Mandatory In-Situ Neutralization: Protocol requires extra equivalents of base. |
Ligand Selection Logic
For coupling external amines to the C-5 Bromine position, the choice of ligand is dictated by the nature of the external amine:
-
Primary Amines: BrettPhos or tBuBrettPhos . These ligands prevent the formation of stable bis-amido palladium complexes, which often stall reactions with primary amines.
-
Secondary Amines: RuPhos . Excellent for steric bulk and preventing
-hydride elimination. -
Anilines (Weak Nucleophiles): tBuXPhos . Provides the necessary electron density to the Pd center to facilitate reductive elimination.
Optimized Experimental Protocol
Objective: Coupling of 5-Bromo-2-fluoro-4-methylaniline HCl (1) with Morpholine (External Amine) to synthesize 4-fluoro-6-methyl-3-morpholinoaniline.
Reagents & Stoichiometry[1][2]
-
Substrate (1): 1.0 equiv (e.g., 240.5 mg, 1.0 mmol)
-
External Amine: 1.2 – 1.5 equiv (Morpholine)
-
Catalyst Precursor:
(1.0 - 2.0 mol% Pd) or BrettPhos Pd G4 (preferred for ease of use). -
Ligand: RuPhos (if using
, 2:1 L:Pd ratio). -
Base: Sodium tert-butoxide (
).-
Critical Calculation: 1.0 equiv to neutralize HCl + 1.2 equiv for reaction = 2.2 to 2.5 equiv total .
-
-
Solvent: 1,4-Dioxane (anhydrous, sparged).
Step-by-Step Procedure
Step 1: Salt Neutralization & Vessel Charging
-
In a glovebox or under active Argon flow, charge an oven-dried reaction vial with Substrate (1) (1.0 equiv) and
(2.5 equiv). -
Note: The excess base will immediately react with the HCl salt upon solvent addition. If the substrate is hygroscopic, weigh quickly.
-
Add the Ligand (e.g., RuPhos, 2-4 mol%) and Pd Precursor (
, 1-2 mol%).-
Pro-Tip: If using a precatalyst (e.g., RuPhos Pd G4), add it here.
-
Step 2: Solvent Addition & Sparging
-
Add anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M).
-
Add the liquid External Amine (1.2 equiv) via syringe.
-
Seal the vial with a PTFE-lined septum cap.
-
Sparge the mixture with Nitrogen/Argon for 5 minutes via a submerged needle to remove dissolved Oxygen (critical for preventing Pd oxidation and phenol side-product formation).
Step 3: Reaction
-
Place the reaction vessel in a pre-heated aluminum block at 100 °C .
-
Stir vigorously (800-1000 rpm). The mixture will likely turn dark red/brown (active catalyst).
-
Monitor by LC-MS at 2 hours.
-
Target Mass: Product Mass = (Substrate MW - H - Br) + (Amine MW - H).
-
Watch for: Dehalogenation (M-Br+H) or Homocoupling.
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel.[1]
-
Eluent: Hexanes/EtOAc (Gradient 0-30%). The free amine product is polar; adding 1%
to the eluent prevents tailing.
-
Visualization of Reaction Pathway
The following diagram illustrates the catalytic cycle and the critical decision points for chemoselectivity.
Figure 1: Reaction workflow highlighting the mandatory neutralization step and the competition between productive coupling and self-coupling.
Troubleshooting & Optimization Guide
| Observation (LC-MS) | Diagnosis | Corrective Action |
| No Conversion | Catalyst poisoning by HCl or Oxidation. | Ensure >2.2 eq Base used. Re-sparge solvent.[1][2] Switch to BrettPhos Pd G4 . |
| Starting Material + De-brominated (Ar-H) | Switch solvent to Toluene . Lower temp to 80°C. Increase amine concentration. | |
| Dimer Formation (Self-Coupling) | Substrate NH₂ is outcompeting external amine. | Slow Addition: Add the substrate (Ar-Br) slowly to the catalyst/amine mixture. Use a large excess of external amine (2.0 eq). |
| Low Yield | Poor solubility of salt. | Pre-freebase the substrate: Partition between |
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Ossila. "5-Bromo-4-fluoro-2-methylaniline Product Information & Reactivity Profile." Ossila Material Science.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 116(13), 5969-5970.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting low yield in 5-Bromo-2-fluoro-4-methylaniline hydrochloride reactions
Technical Support Center: Ticket #5B2F-4MA-HYD Subject: Troubleshooting Low Yield & Instability in 5-Bromo-2-fluoro-4-methylaniline HCl Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are encountering low yields with 5-Bromo-2-fluoro-4-methylaniline hydrochloride . Based on the substitution pattern of your target, the root cause is likely regioselectivity failure during the halogenation step or phase separation issues ("oiling out") during salt formation.
This guide moves beyond generic advice. We will diagnose whether you are synthesizing the wrong isomer (a common trap with this specific scaffold) and optimize your isolation protocol to prevent salt degradation.
Phase 1: Root Cause Analysis (The "Wrong Isomer" Trap)
The Critical Question: Are you brominating 2-fluoro-4-methylaniline (the free amine) directly?
If YES , this is the primary cause of your low yield.
The Mechanism of Failure
In electrophilic aromatic substitution (EAS), the amino group (-NH₂) is a powerful activator and ortho, para-director.
-
Target Position: You want the bromine at C5 .
-
The Conflict:
-
The -NH₂ group at C1 strongly directs to C6 (ortho).
-
The Methyl (C4) and Fluoro (C2) groups weakly direct to C5 .
-
Result: The -NH₂ group dominates. Direct bromination produces the 6-bromo isomer as the major product, not your desired 5-bromo target.
-
The Solution: Route Correction
To achieve high yields of the 5-bromo isomer, you must alter the directing effects.
Option A: The Nitro-Reduction Route (Recommended) This is the industry-standard route for high regiochemical purity.
-
Precursor: Start with 1-bromo-4-fluoro-2-methyl-5-nitrobenzene.
-
Reaction: Reduce the nitro group to the amine using SnCl₂/EtOH or Fe/HCl.
-
Result: The bromine is already fixed in the correct position before the amine is formed.
Option B: The Protection Strategy If you must start with the aniline:
-
Protect: Convert the amine to an acetamide (Acetanilide) using acetic anhydride. This reduces the activating power of the nitrogen.
-
Brominate: The directing effects of the Fluorine and Methyl groups can now compete more effectively, favoring the C5 position.
-
Hydrolyze: Deprotect with acid to reveal the amine.
Figure 1: Regioselectivity Pathway. Direct bromination leads to the C6-impurity trap. Protection or alternate precursors are required for the C5-target.
Phase 2: Salt Formation & Isolation (The "Oiling Out" Fix)
If you have the correct free base but fail to isolate the Hydrochloride salt (e.g., it forms a sticky oil or paste), follow this anhydrous protocol.
The Issue: Aniline HCl salts are often hygroscopic. The presence of water (from aqueous HCl) causes the salt to "oil out" rather than crystallize.
Optimized Protocol: Anhydrous Precipitation
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve the crude free base in Anhydrous Ethyl Acetate (EtOAc) (5-10 volumes). If solubility is low, add minimal dry Methanol. |
| 2 | Filtration | Polish filter the solution through a 0.45µm PTFE filter. Removes inorganic salts or dust that act as false nucleation sites. |
| 3 | Acidification | Do NOT use aqueous HCl. Add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise at 0–5°C with vigorous stirring. |
| 4 | Induction | If oil forms, stop addition. Add a seed crystal or scratch the glass. Add n-Heptane or MTBE (anti-solvent) slowly until turbidity persists. |
| 5 | Aging | Stir the slurry for 1–2 hours at 0°C. This "Ostwald ripening" converts amorphous oil into crystalline solid. |
FAQ: Why is my salt turning purple/brown?
-
Cause: Anilines are prone to oxidation, forming "aniline black" type impurities.
-
Fix: Perform salt formation under a Nitrogen atmosphere. Wash the final filter cake with cold, degassed MTBE. Store in amber vials under Argon.
Phase 3: Purification of the Free Base
If you suspect you already have a mixture of 5-bromo and 6-bromo isomers, you must purify before salt formation. Separation of the salts is nearly impossible.
TLC Troubleshooting:
-
Eluent: Hexane:EtOAc (8:1).
-
Observation: The isomers will have very similar Rf values.
-
Recommendation: Use Recrystallization rather than column chromatography for bulk purification.
-
Solvent System: Dissolve in hot Ethanol; add water dropwise until cloudy; cool slowly.
-
The 5-bromo isomer (more symmetrical) typically crystallizes more readily than the 6-bromo isomer.
-
References & Validated Sources
-
Regioselectivity in Aniline Bromination:
-
Source: ChemicalBook & Vertex Data.
-
Context: Confirms synthesis of 5-bromo-2-fluoro-4-methylaniline often proceeds via reduction of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene to avoid regioselectivity issues.
-
Link:
-
-
Troubleshooting "Oiling Out" in Crystallization:
-
Anhydrous Salt Formation Techniques:
-
Source: Reddit Chemistry Community / Org. Syn. General Procedures.
-
Context: Consensus on using HCl in Dioxane/Ether for hygroscopic amine salts to prevent sludge formation.
-
Link:
-
-
General Reactivity of 2-Fluoro-4-methylaniline:
-
Source: PubChem CID 67984.
-
Context: Physical properties and safety data for the starting material.
-
Link:
-
Sources
Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-2-fluoro-4-methylaniline Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-fluoro-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful and optimized synthesis of this key intermediate. Our focus is on the critical parameter of reaction temperature to ensure high yield and purity.
Introduction
5-Bromo-2-fluoro-4-methylaniline is a valuable building block in medicinal chemistry and drug discovery.[1] Its synthesis, primarily through the electrophilic bromination of 2-fluoro-4-methylaniline, presents challenges related to regioselectivity and the prevention of polybrominated byproducts. The high activation of the aniline ring by the amino group makes it susceptible to multiple substitutions.[2] Therefore, precise control over reaction conditions, especially temperature, is paramount for a successful outcome.
This guide provides a comprehensive question-and-answer-based approach to troubleshoot common issues, optimize your reaction parameters, and ensure the reliable synthesis of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the bromination of 2-fluoro-4-methylaniline?
A1: The most critical parameter is the reaction temperature . The aniline starting material is highly activated towards electrophilic aromatic substitution, which can lead to the formation of di- and tri-brominated byproducts.[2] Maintaining a low and consistent temperature throughout the addition of the brominating agent is crucial to control the reaction rate and enhance the selectivity for the desired mono-brominated product.
Q2: What are the common byproducts in this reaction, and how can they be minimized?
A2: The most common byproducts are di- and tri-brominated species, such as 3,5-dibromo-2-fluoro-4-methylaniline. The formation of these byproducts is primarily due to the high reactivity of the aniline ring. To minimize their formation:
-
Maintain a low reaction temperature: Start the reaction at a low temperature (e.g., 0-5 °C) and control any exotherm during the addition of the brominating agent.
-
Slow addition of the brominating agent: Add the brominating agent dropwise to maintain a low concentration in the reaction mixture at any given time.
-
Use a less reactive brominating agent: Consider using N-bromosuccinimide (NBS) as a milder alternative to liquid bromine.[2]
-
Protecting the amino group: Acetylation of the amino group to form an amide can reduce its activating effect, allowing for more controlled bromination. The protecting group can be removed subsequently.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) . A suitable eluent system would be a mixture of petroleum ether and ethyl acetate. Periodically take aliquots from the reaction mixture, quench them, and spot them on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product will indicate the reaction's progression. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of product to starting material and identify any byproducts.
Q4: What is the best method to purify the final product?
A4: The crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of petroleum ether and ethyl acetate.[3] Following purification of the free base, the hydrochloride salt can be prepared by dissolving the purified aniline in a suitable solvent like diethyl ether or isopropanol and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Reaction temperature is too low. 2. Inactive brominating agent. 3. Insufficient reaction time. | 1. Allow the reaction to slowly warm to room temperature after the initial low-temperature addition. 2. Use a fresh bottle of the brominating agent. 3. Monitor the reaction by TLC and allow it to stir for a longer duration until the starting material is consumed. |
| Formation of significant amounts of di- and tri-brominated byproducts | 1. Reaction temperature is too high. 2. Rapid addition of the brominating agent. 3. Use of a highly reactive brominating agent (e.g., Br2). | 1. Maintain a strict low-temperature profile (0-5 °C) during the addition of the brominating agent. 2. Add the brominating agent dropwise over an extended period. 3. Switch to a milder brominating agent like N-bromosuccinimide (NBS). |
| Poor regioselectivity (formation of other bromo-isomers) | 1. Reaction conditions favoring kinetic over thermodynamic control. 2. Use of a non-selective brominating system. | 1. Carefully control the temperature; lower temperatures generally favor the thermodynamically more stable product.[4] 2. Consider using a catalytic system, such as CuSO4·5H2O with NaBr, which can offer higher regioselectivity.[5] |
| Difficulty in isolating the product | 1. Product is too soluble in the workup solvent. 2. Emulsion formation during aqueous workup. | 1. Use a different extraction solvent. 2. Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
| Final product is an oil instead of a solid | 1. Presence of impurities. 2. Residual solvent. | 1. Re-purify the product using column chromatography. 2. Dry the product under high vacuum for an extended period. |
Experimental Workflow & Protocol
The following is a detailed, step-by-step methodology for the synthesis of 5-Bromo-2-fluoro-4-methylaniline, with a focus on temperature optimization.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
Materials:
-
2-fluoro-4-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoro-4-methylaniline (1.0 eq.) in anhydrous acetonitrile.
-
Temperature Control: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Addition of Brominating Agent: Dissolve N-bromosuccinimide (1.05 eq.) in anhydrous acetonitrile and add it to the dropping funnel. Add the NBS solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0-5 °C for another hour. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Petroleum ether: Ethyl acetate).
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.
-
Salt Formation: Dissolve the purified 5-Bromo-2-fluoro-4-methylaniline in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Characterization Data
| Analysis | Expected Results for 5-Bromo-2-fluoro-4-methylaniline |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0-7.2 (m, 2H, Ar-H), ~3.6 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃) ppm. The exact shifts and coupling constants will be influenced by the substitution pattern.[3] |
| Mass Spectrometry (ESI+) | m/z = 203.98 [M+H]⁺ for C₇H₇BrFN.[6] |
| Melting Point | The free base has a reported melting point of 86-90 °C.[7] The melting point of the hydrochloride salt will be higher. |
Advanced Troubleshooting: A Deeper Dive
Diagram of Troubleshooting Logic
Caption: Decision tree for troubleshooting the synthesis of 5-Bromo-2-fluoro-4-methylaniline.
This troubleshooting diagram provides a logical pathway to diagnose and resolve common issues encountered during the synthesis. By systematically evaluating the reaction outcome, researchers can pinpoint the root cause of the problem and implement the appropriate corrective measures.
References
-
Filo. Bromination of aniline by conventional or green method. [Link]
-
Scribd. Estimation of Aniline by Bromination Method. [Link]
-
PrepChem. Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. [Link]
-
YouTube. Estimation of Aniline by bromination method l Chemistry practical l Back titration. [Link]
-
ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
PMC. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
-
The Royal Society of Chemistry. Supporting Information for. [Link]
- Google Patents.
-
SIELC Technologies. Separation of 4-Bromo-2-chloro-6-methylanisole on Newcrom R1 HPLC column. [Link]
-
PubChemLite. 5-bromo-2-fluoro-4-methylaniline (C7H7BrFN). [Link]
-
RSC Publishing. Regioselective terminal bromination of fluorinated oligophenylenes. [Link]
-
OUCI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Organic Letters. Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Bromination of aniline by conventional or green method Write their requi.. [askfilo.com]
- 3. 5-Bromo-2-fluoro-4-methylaniline | 945244-29-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. PubChemLite - 5-bromo-2-fluoro-4-methylaniline (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 7. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
Technical Support Center: Purification & Handling of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
Introduction
5-Bromo-2-fluoro-4-methylaniline hydrochloride is a critical intermediate, often utilized in the synthesis of MEK inhibitors (e.g., Binimetinib analogs) and other kinase-targeting APIs. Its purification presents a "perfect storm" of challenges: the regioisomeric similarity of halogenated byproducts, the oxidative instability of the aniline moiety, and the amphiphilic nature of the salt form.
This guide moves beyond standard protocols to address the causality of failure modes. We treat purification not as a linear step, but as a cycle of phase transitions (Salt ↔ Free Base) designed to exploit orthogonal physical properties.
Module 1: The "Salt-Break" Purification Cycle
The Core Problem: Users often attempt to purify the hydrochloride salt directly on silica gel. This fails because amine salts interact strongly with silanol groups, causing severe peak tailing and irreversible adsorption. Furthermore, regioisomers often co-crystallize with the salt.
The Solution: The "Salt-Break" Cycle. You must convert the salt to the free base for chromatography/extraction, then reform the salt for final isolation and stability.
Workflow Diagram: The Salt-Break Cycle
Caption: The Salt-Break Cycle exploits the different solubility profiles of the ionic salt and the neutral free base to maximize impurity rejection.
Protocol 1: Breaking the Salt
-
Dissolution: Suspend the impure salt in Dichloromethane (DCM). It will likely remain a suspension.
-
Basification: Slowly add 1M NaOH (or sat. NaHCO₃ for milder conditions) while stirring vigorously.
-
Checkpoint: The solid should dissolve as it converts to the lipophilic free base.
-
-
Extraction: Separate the organic layer.[1] Wash with brine. Dry over Na₂SO₄.[2]
-
Outcome: You now have the Free Base ready for silica chromatography (See Module 2).
Module 2: Regioisomer Removal (Isomeric Purity)
The Core Problem: The bromination of 2-fluoro-4-methylaniline is an electrophilic aromatic substitution. While the 5-position is favored, the 3-position (ortho to the amine) is a common impurity. These isomers have nearly identical boiling points and solubilities.
Troubleshooting Table: Separation Strategies
| Method | Suitability | Critical Parameter | Why it works (Mechanism) |
| Recrystallization (Salt) | Moderate | Solvent: EtOH/Water (9:1) | The desired 5-bromo isomer usually packs better in the crystal lattice than the 3-bromo isomer due to steric relief. |
| Flash Column (Free Base) | High | Eluent: Hexane/EtOAc | Isomers exhibit slight differences in polarity due to the dipole moment vector relative to the amine. |
| Fractional Distillation | Low | Vacuum < 1 mmHg | Boiling point differences are often <2°C, making this ineffective for high purity. |
Protocol 2: Recrystallization of the HCl Salt
If chromatography is not an option, use this aggressive recrystallization method.
-
Solvent A: Ethanol (Hot).
-
Solvent B: Diethyl Ether or Ethyl Acetate (Antisolvent).
-
Procedure:
-
Dissolve the salt in the minimum amount of boiling Ethanol.
-
Optional: Add activated carbon (5 wt%) to remove color; filter hot.
-
Allow to cool to RT. If no crystals form, add Solvent B dropwise until turbidity persists.
-
Cool to 0°C.
-
-
Validation: Check 1H NMR. The aromatic protons of the 5-bromo isomer appear as two singlets (para to each other, magnetically isolated by substituents), whereas the 3-bromo isomer will show different splitting or shift patterns [1].
Module 3: Handling Oxidation (The "Pink" Problem)
The Core Problem: Anilines are electron-rich and prone to radical oxidation, forming quinone imines and azo-linkages. This manifests as a pink, violet, or brown discoloration.
The Solution: Acidic Stabilization. Anilines are most stable when protonated (as salts) because the lone pair on the nitrogen is tied up, preventing it from participating in oxidative radical cycles.
FAQ: Stability & Storage
-
Q: My sample turned purple overnight. Is it ruined?
-
A: Likely not.[3] The color often comes from trace impurities (<0.1%) with high extinction coefficients.
-
Fix: Perform a "Charcoal Drop." Dissolve the salt in hot methanol, add activated charcoal, filter through Celite, and recrystallize.
-
-
Q: How should I store the purified salt?
-
A: Store under Argon/Nitrogen at -20°C. Ensure the container is amber glass to prevent photo-oxidation.
-
Module 4: Analytical Troubleshooting (HPLC)
The Core Problem: Standard C18 gradients often yield broad, tailing peaks for anilines due to secondary interactions with residual silanols on the column stationary phase.
Method Development Decision Tree
Caption: Selecting the correct pH is critical for aniline peak shape. Acidic conditions are generally preferred for standard C18 columns.
Recommended HPLC Conditions:
-
Column: C18 with high carbon load and end-capping (e.g., Phenomenex Luna or Waters XSelect).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA pairs with the amine to improve shape.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Detection: 254 nm (aromatic ring) and 210 nm (general).
References
-
Synthesis & Characterization: ChemicalBook. (2026). "5-Bromo-2-fluoro-4-methylaniline Synthesis and Properties." Retrieved from .
-
Purification of Aniline Salts: BenchChem. (2025).[2] "Technical Support: Purification of Halogenated Aniline Compounds." Retrieved from .
-
HPLC Method Development: Chromatography Online. (2020). "Fluorinated HPLC Phases — Looking Beyond C18." Retrieved from .
-
Safety & Handling: Carl Roth. (2024). "Safety Data Sheet: Aniline Hydrochloride." Retrieved from .
Sources
Technical Support Center: 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
Topic: Purification & Quality Control Guide
Document ID: TSC-BFMA-004 | Version: 2.1 | Status: Active
Introduction
Welcome to the Technical Support Center for 5-Bromo-2-fluoro-4-methylaniline hydrochloride (CAS 945244-29-1) . This compound is a critical intermediate in the synthesis of Pan-RAF and MEK inhibitors (e.g., Cobimetinib analogs). Its purification is often complicated by the presence of regioisomers (specifically the 6-bromo derivative) and oxidation byproducts.
This guide provides self-validating protocols to achieve >99% purity (HPLC) suitable for GMP-grade downstream synthesis.
Module 1: Impurity Profiling (The "Why")
Before attempting purification, you must identify the "Enemy." The purification strategy depends entirely on the synthesis route used.
Common Impurity Sources
| Impurity Type | Origin | Detection Method | Removal Strategy |
| Regioisomer (6-Bromo) | Direct bromination of 2-fluoro-4-methylaniline. The -NH2 group strongly directs to the C6 position, competing with the C5 target. | HPLC (C18), 1H-NMR (Aromatic region splitting) | Fractional Recrystallization (See Module 2) |
| Inorganic Salts (Sn/Fe) | Reduction of the nitro-precursor (1-bromo-4-fluoro-2-methyl-5-nitrobenzene) using SnCl2 or Fe/HCl. | Residue on Ignition (ROI), ICP-MS | Base Liberation & Wash (See Module 3) |
| Azo/Azoxy Dimers | Oxidation of the aniline amine group during storage or air exposure. Causes dark brown/black color. | Visual (Color), LC-MS (High MW peaks) | Activated Charcoal Treatment |
| De-halogenated species | Over-reduction during the nitro-to-amine step. | LC-MS (Mass -79/81 Da) | Recrystallization (Solubility difference) |
Module 2: Troubleshooting Recrystallization (The "How")
The hydrochloride salt of 5-bromo-2-fluoro-4-methylaniline crystallizes significantly better than the free base due to ionic lattice energy. We utilize a Polarity-Gradient Recrystallization method.
Protocol: Ethanol/Water Displacement Crystallization
Target: Removal of 6-bromo isomer and non-polar organic impurities.
-
Dissolution: Suspend the crude hydrochloride salt in Ethanol (absolute) at a ratio of 5 mL per gram of solid.
-
Heating: Heat to reflux (approx. 78°C). The salt should fully dissolve.
-
Troubleshooting: If undissolved solids remain at reflux, they are likely inorganic salts (NaCl/Sn salts). Filter the hot solution through a Celite pad immediately.
-
-
Decolorization (Optional): If the solution is dark brown, add activated charcoal (5% w/w), reflux for 10 mins, and filter hot.
-
Displacement: While maintaining a gentle boil, slowly add warm Water (50°C) dropwise until a persistent turbidity (cloudiness) just appears.
-
Re-solubilization: Add Ethanol dropwise until the solution becomes clear again.
-
Cooling Ramp:
-
Allow to cool to Room Temp (RT) over 2 hours (slow cooling promotes purity).
-
Chill to 0–4°C for 1 hour.
-
-
Collection: Filter the white/off-white needles. Wash with cold Ethanol:Water (1:1).
Visualizing the Logic
Figure 1: Decision tree for the recrystallization of halogenated aniline salts.
Module 3: Salt Formation & Stoichiometry
Users often face issues where the salt is "sticky" or hygroscopic. This is usually due to excess HCl or trapped moisture.
The "Self-Validating" Salt Formation Protocol
Do not simply add HCl to the amine. Use this controlled precipitation method.
-
Dissolve Free Base: Dissolve 10g of 5-bromo-2-fluoro-4-methylaniline (free base) in 50 mL Ethyl Acetate (EtOAc) or MTBE .
-
Why EtOAc? It dissolves the free base but is a poor solvent for the HCl salt, ensuring high yield precipitation.
-
-
Dry the Organic Layer: If the free base was extracted from water, dry the EtOAc layer with MgSO₄ first. Water in the salt formation step leads to sticky gums.
-
Acid Addition: Cool to 0°C. Add 4M HCl in Dioxane or HCl gas slowly.
-
Stoichiometry: Target 1.05 equivalents of HCl. Excess HCl can cause hydrolysis or hygroscopicity.
-
-
Aging: Stir the slurry for 30 minutes at 0°C.
-
Filtration: Filter under nitrogen (to prevent oxidation). Wash with cold EtOAc.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: My product turned purple/brown after drying. Is it ruined?
-
Diagnosis: This is surface oxidation (aniline black formation).
-
Fix: It usually does not affect bulk purity. Wash the solid with a small amount of cold, slightly acidic isopropanol. If deep color persists, perform the charcoal treatment described in Module 2. Store under Argon/Nitrogen.
Q2: I cannot remove the 6-bromo isomer below 2%.
-
Diagnosis: The isomers are co-crystallizing.
-
Fix: You must switch to a Chemical Resolution strategy.
-
Convert back to Free Base.
-
Acylate the amine (using Acetic Anhydride) to form the Acetamide .
-
Recrystallize the Acetamide (the 5-bromo and 6-bromo acetamides have vastly different solubilities in Toluene).
-
Hydrolyze back to the amine using HCl/EtOH.
-
Q3: The melting point is lower than the literature value (approx. 240°C dec).
-
Diagnosis: Solvate formation or trapped solvent.
-
Fix: Aniline HCl salts trap solvent easily. Dry in a vacuum oven at 45°C for 24 hours with a P₂O₅ trap. Ensure the salt is fully protonated; partial salts melt lower.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
-
ChemicalBook. 5-Bromo-2-fluoro-4-methylaniline Synthesis and Properties.
-
PubChem. Compound Summary: 5-Bromo-2-fluoro-4-methylaniline. National Library of Medicine.
-
Organic Syntheses. General Procedures for Bromination of Anilines. Org. Synth. 1933, 13,[2] 18. (Mechanistic grounding for regio-selectivity issues).
Sources
Technical Support Center: Handling & Work-up of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
Product Identity: 5-Bromo-2-fluoro-4-methylaniline Hydrochloride CAS (Salt): 1955495-36-7 | CAS (Free Base): 945244-29-1 Application: Key intermediate in the synthesis of Pan-RAF inhibitors and other antineoplastic agents.
Core Protocol: The "Liberation" Workflow
The hydrochloride salt is the stable storage form, but the free base is the reactive species required for nucleophilic substitutions (e.g., Buchwald-Hartwig couplings) or amide formations. The following protocol ensures quantitative liberation of the free amine while preventing oxidative degradation.
The "Biphasic Neutralization" Method
Rationale: Direct neutralization in water can lead to "oiling out" where the free base traps impurities. A biphasic system ensures the liberated base immediately partitions into the protective organic phase.
Reagents:
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility, but EtOAc is safer and prevents halogenated waste issues.
-
Base: Saturated aqueous Sodium Bicarbonate (
, pH ~8.5) or 1M Sodium Hydroxide ( ).
Step-by-Step Procedure:
-
Suspension: Suspend the HCl salt in the chosen organic solvent (10 mL/g). It will likely remain a suspension as the salt is insoluble in non-polar organics.
-
Biphasic Setup: Add an equal volume of distilled water. The salt may dissolve into the aqueous layer.[1][2][3][4]
-
Neutralization: While stirring vigorously, add saturated
dropwise.-
Critical Check: Monitor pH.[5] You must exceed the pKa of the anilinium ion (approx. 2.5–3.5 due to the electron-withdrawing F and Br atoms). Target an aqueous pH of 8–9 .
-
Observation: The solid/aqueous salt will disappear, and the organic layer will darken slightly as the free base is generated and solvated.
-
-
Separation: Separate the layers. Extract the aqueous layer 2x with fresh organic solvent.
-
Drying: Combine organic layers and dry over anhydrous
(Sodium Sulfate). Avoid if the free base is sensitive to Lewis acids, though rare for anilines. -
Concentration: Evaporate solvent under reduced pressure at
.
Visualizing the Workflow
The following diagram outlines the decision-making process for the work-up, including critical checkpoints for pH and phase separation.
Figure 1: Logic flow for the conversion of 5-Bromo-2-fluoro-4-methylaniline HCl to its free base form.
Troubleshooting & FAQs
Q1: My organic layer is cloudy/emulsified. How do I fix this?
Diagnosis: This is common when using DCM and basic water. The density of DCM (1.33 g/mL) is close to that of saturated brine/bicarbonate, preventing clean separation. Solution:
-
Filtration: Filter the biphasic mixture through a pad of Celite. Fine particulates often stabilize emulsions.
-
Salting Out: Add solid NaCl to the aqueous layer to increase its density and drive the organic compounds into the organic phase.
-
Solvent Swap: If the emulsion persists, dilute the organic layer with a small amount of Toluene or switch to Ethyl Acetate for the extraction.
Q2: The product turned brown/black upon drying. Is it ruined?
Diagnosis: Oxidative degradation. Anilines, especially electron-rich ones (though the F/Br dampens this, the methyl group activates it), are prone to air oxidation, forming azo compounds or quinones. Corrective Action:
-
Purification: Pass the dark oil through a short plug of silica gel using 10-20% EtOAc/Hexanes. The oxidized impurities are usually much more polar and will stick to the silica.
-
Prevention: Always store the free base under Argon/Nitrogen at -20°C. Perform the evaporation in the absence of light if possible.
Q3: Why is my yield low (<50%)?
Diagnosis: Incomplete neutralization or water solubility. Analysis:
-
pH Issue: The 2-fluoro substituent withdraws electrons, making the amine less basic (pKa ~2.5-3.5). However, if the pH isn't high enough, the salt remains in the water.
-
Solubility: The free base has a predicted LogP of ~2.4, meaning it is moderately lipophilic. However, if the aqueous volume is too large, you will lose product to the water. Solution: Saturate the aqueous layer with NaCl (Brine) during the extraction steps to lower the water solubility of the organic amine ("Salting out").
Chemical Data & Solvent Compatibility
| Parameter | Value / Recommendation | Notes |
| Molecular Weight | 240.48 g/mol (HCl Salt) | Free base is ~204.04 g/mol . |
| pKa (Conjugate Acid) | ~2.5 – 3.5 (Predicted) | Lower than aniline (4.6) due to -I effect of F/Br. |
| Extraction Solvent | DCM (Preferred) or EtOAc | DCM solubilizes the free base best; EtOAc is greener. |
| Storage | Hygroscopic / Light Sensitive | Store desiccated at -20°C; protect from light. |
| Toxicity | High (Acute Tox. 3) | Permeates skin rapidly. Double glove (Nitrile). |
Pathway Visualization: Reactivity Context
Understanding how the substituents affect the workup and subsequent reactivity.
Figure 2: Substituent effects on the physicochemical properties and handling of the compound.
References
-
ChemicalBook. (2024). 5-Bromo-2-fluoro-4-methylaniline Synthesis and Properties. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46739114, 5-Bromo-2-fluoro-4-methylaniline. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for aniline workup protocols).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. Retrieved from
Sources
Validation & Comparative
1H NMR Analysis of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride: A Comparative Technical Guide
Executive Summary This guide provides a technical framework for the characterization of 5-Bromo-2-fluoro-4-methylaniline hydrochloride (CAS: 1820619-16-6 for HCl; 627871-16-3 for free base). As a halogenated aniline intermediate often used in kinase inhibitor synthesis (e.g., Pan-RAF inhibitors), its analysis requires specific attention to ammonium proton exchange , fluorine-proton coupling patterns , and solvent-dependent chemical shifts .
This document compares the spectral performance of the hydrochloride salt against its free base counterpart and evaluates solvent systems (DMSO-d₆ vs. CDCl₃ vs. MeOD) to ensure accurate structural validation.
Structural Context & Significance
The molecule features a tetra-substituted benzene ring.[1][2] Correct assignment relies on understanding the interplay between the electron-withdrawing halogen substituents and the amine/ammonium group.
-
Position 1: Amine (
) or Ammonium ( ). -
Position 2: Fluorine (Strong coupling to protons).[3]
-
Position 3: Aromatic Proton (Ortho to F).
-
Position 6: Aromatic Proton (Meta to F, Ortho to N).
Coupling Dynamics
The presence of Fluorine-19 (
- (Ortho): Typically 8–12 Hz (Affects H3).
- (Meta): Typically 5–9 Hz (Affects H6).
Comparative Analysis: Forms and Solvents
To ensure scientific integrity, researchers must choose the correct form and solvent system based on the analytical goal.
A. Salt vs. Free Base Performance
The hydrochloride salt is the preferred form for storage and stability, but it complicates NMR analysis due to solubility and pH effects.
| Feature | Free Base (Neutral) | Hydrochloride Salt (Ionic) |
| Solubility | High in CDCl₃, DCM-d₂. | Poor in CDCl₃; High in DMSO-d₆, MeOD. |
| Nitrogen Protons | Broad singlet (~3.5–4.0 ppm). Integral = 2H. | Broad singlet (~8.0–10.0 ppm). Integral = 3H. |
| Aromatic Shifts | Shielded (Electron-rich ring). | Deshielded (Electron-poor ring due to |
| Use Case | Routine ID, extraction monitoring. | Purity assay, final product release. |
B. Solvent System Comparison
The choice of solvent drastically alters the spectrum of the HCl salt.
| Solvent | Performance | Recommendation |
| DMSO-d₆ | Optimal. Solubilizes the salt completely. Slow exchange rate allows observation of the | Primary Choice |
| Methanol-d₄ (MeOD) | Functional but limited. Good solubility. However, rapid deuterium exchange eliminates amine signals ( | Alternative (if DMSO is unsuitable) |
| Chloroform-d (CDCl₃) | Poor. The HCl salt is insoluble. Requires in-situ neutralization (adding | Avoid for Salt |
Experimental Protocol
Workflow Diagram
The following Graphviz diagram outlines the decision logic for analyzing this compound.
Figure 1: Decision workflow for solvent selection and acquisition parameters.
Step-by-Step Methodology (DMSO-d₆)
-
Sample Preparation:
-
Weigh 5–10 mg of the hydrochloride salt into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: Vortex until fully dissolved. Ensure no suspended solids remain, as this causes line broadening.
-
-
Instrument Setup:
-
Temperature: 298 K (25°C).
-
Spectral Width: Set to at least 14 ppm (to capture downfield ammonium protons).
-
Relaxation Delay (d1): Set to
seconds. The aromatic protons adjacent to Br/F may have longer relaxation times; a short delay will affect integration accuracy. -
Scans: 16–32 scans are usually sufficient for >95% purity samples.
-
-
Processing:
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Phasing: Apply manual phasing, focusing on the baseline around the broad ammonium peak.
-
Integration: Integrate the methyl singlet (3H) first to normalize other integrals.
-
Spectral Data & Assignment
Table 1: Experimental Data (Free Base in CDCl₃)
Reference Data Source: ChemicalBook / Validated Literature [1, 2]
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| H-3 | 6.86 | Doublet (d) | 1H | Aromatic (Ortho to F) | |
| H-6 | 6.96 | Doublet (d) | 1H | Aromatic (Meta to F) | |
| 3.64 | Broad Singlet | 2H | - | Amine | |
| 2.26 | Singlet (s) | 3H | - | Methyl |
Table 2: Predicted Data (HCl Salt in DMSO-d₆)
Note: Shifts are estimated based on standard substituent chemical shift increments (SCS) for protonation of aniline derivatives.
| Position | Shift ( | Multiplicity | Integral | Assignment | Rationale |
| 9.5 – 10.5 | Broad Singlet | 3H | Ammonium | Deshielded by positive charge; broad due to quadrupole relaxation. | |
| H-6 | 7.4 – 7.6 | Doublet (d) | 1H | Aromatic | Ortho to |
| H-3 | 7.0 – 7.2 | Doublet (d) | 1H | Aromatic | Meta to |
| 2.2 – 2.3 | Singlet (s) | 3H | Methyl | Minimal shift; distant from charge center. |
Coupling Pathway Visualization
The fluorine atom at Position 2 is the "spectroscopic anchor" for assignment.
Figure 2: Fluorine-Proton coupling pathways. Note that H3 exhibits the larger coupling constant.
Troubleshooting & Validation
Issue 1: Missing Ammonium Signal (Integral < 3H)
-
Cause: Wet solvent. Water in DMSO-d₆ facilitates proton exchange (
). -
Solution: Use a fresh ampoule of DMSO-d₆ or add activated molecular sieves.
Issue 2: "Doublet" appearing as "Singlet"
-
Cause: Field strength too low or line broadening.
-
Solution: The
coupling (~8 Hz) is large enough to be resolved on most instruments (300 MHz+). If peaks are broad, check sample homogeneity or filter the solution.
Issue 3: Confusion between H3 and H6
-
Validation: Run a
-decoupled NMR experiment if available. Upon fluorine decoupling, the doublets at H3 and H6 will collapse into singlets. If decoupling is unavailable, rely on the magnitude of : The larger coupling typically belongs to the proton ortho to the fluorine (H3).
References
-
ChemicalBook. (2024). 5-Bromo-2-fluoro-4-methylaniline Spectral Data. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 5-Bromo-2-fluoro-4-methylaniline. Retrieved from
-
Abraham, R. J., et al. (2006).[7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. DOI: 10.1002/mrc.1747[7]
-
Gottlieb, H. E., et al. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
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The Evolving Landscape of RAF Inhibition: A Comparative Guide to Pan-RAF Inhibitors Derived from 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
For researchers, scientists, and drug development professionals dedicated to oncology, the targeting of the RAS-RAF-MEK-ERK signaling pathway remains a cornerstone of precision medicine. Activating mutations in the BRAF gene, a key component of this cascade, are prevalent in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers.[1][2] This has spurred the development of a diverse arsenal of RAF inhibitors.
This guide provides an in-depth technical comparison of a specific class of pan-RAF inhibitors derived from the chemical starting material 5-Bromo-2-fluoro-4-methylaniline hydrochloride. We will delve into their efficacy, mechanism of action, and comparative performance against other RAF inhibitor classes, supported by experimental data and detailed protocols. Our focus will be on providing a clear understanding of the scientific rationale and technical nuances that underpin their development and evaluation.
The Rationale for Pan-RAF Inhibition: Beyond Selective BRAF Targeting
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes such as growth, proliferation, and survival.[1] In many cancers, this pathway becomes constitutively active due to mutations in key proteins, most notably BRAF.[2] The discovery of the high-frequency BRAF V600E mutation led to the development of first-generation selective BRAF inhibitors like vemurafenib and dabrafenib, which initially showed remarkable clinical success in BRAF V600-mutant melanoma.[3][4]
However, the efficacy of these selective inhibitors is often limited by the development of resistance. A key mechanism of this resistance is the "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF.[5][6] Selective BRAF inhibitors can promote the dimerization of RAF isoforms (ARAF, BRAF, CRAF), leading to the transactivation of CRAF and subsequent downstream signaling, which can drive the growth of secondary skin cancers.[7][8]
This challenge paved the way for the development of pan-RAF inhibitors, designed to inhibit all three RAF isoforms (ARAF, BRAF, and CRAF) and their dimers. By targeting the entire RAF family, these inhibitors aim to provide a more comprehensive and durable suppression of the MAPK pathway, potentially overcoming the limitations of their selective counterparts and showing efficacy in tumors with RAS mutations, where paradoxical activation is a significant concern.[9]
From a Phenylurea Scaffold: The Emergence of LY3009120
A notable example of a pan-RAF inhibitor is LY3009120 , a compound synthesized from a phenylurea scaffold derived from 5-Bromo-2-fluoro-4-methylaniline.[9][10] This inhibitor was specifically designed to be a potent inhibitor of all RAF isoforms and their dimers, with the goal of minimizing paradoxical pathway activation.
Chemical Lineage and Synthesis Overview
The synthesis of LY3009120, as detailed by Henry et al. (2015), utilizes 5-bromo-2-fluoro-4-methylaniline as a key starting material. The core structure is built around a phenylurea linkage, a common motif in kinase inhibitors. The synthetic route involves a series of chemical transformations to couple the aniline derivative with other heterocyclic moieties, ultimately yielding the final pan-RAF inhibitor. This chemical backbone is crucial for its binding affinity and inhibitory profile across the RAF kinase family.
Comparative Efficacy: Pan-RAF Inhibition vs. Other Strategies
The therapeutic landscape of RAF inhibition can be broadly categorized into three main classes:
-
First-Generation Selective BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib): These inhibitors are highly potent against monomeric BRAF V600 mutants but can induce paradoxical MAPK activation in BRAF wild-type cells.[3][4]
-
Pan-RAF Inhibitors (e.g., LY3009120, Sorafenib): These agents target all RAF isoforms, aiming to prevent paradoxical activation and broaden their activity to include RAS-mutant tumors.[9]
-
Paradox-Breaking RAF Inhibitors (e.g., PLX8394, CCT196969): This newer class of inhibitors is designed to bind to BRAF in a way that prevents the conformational changes required for dimerization and paradoxical activation, while maintaining potent inhibition of mutant BRAF.[7][11][12]
Preclinical Performance: A Head-to-Head Look
The preclinical data for LY3009120 demonstrates its intended mechanism of action and broad efficacy across different mutational contexts.
Table 1: Comparative In Vitro Activity of RAF Inhibitors
| Compound | Class | BRAF V600E (A375) IC50 (nM) | Wild-Type BRAF (Enzymatic) IC50 (nM) | CRAF (Enzymatic) IC50 (nM) | Notes |
| LY3009120 | Pan-RAF | 31 - 47 [13] | 10.1 [14] | 0.7 [14] | Potent inhibition of all RAF isoforms and dimers. |
| Vemurafenib | 1st Gen. Selective | ~31[4] | ~100 | ~48 | Prone to paradoxical activation. |
| Dabrafenib | 1st Gen. Selective | ~5[4] | ~3.2 | ~4.9 | Prone to paradoxical activation. |
| PLX8394 | Paradox-Breaker | ~13[7] | >10,000 | >10,000 | Avoids paradoxical activation. |
As shown in Table 1, LY3009120 exhibits potent inhibition of both mutant BRAF and wild-type RAF isoforms. This profile is distinct from first-generation inhibitors, which are more selective for BRAF V600E, and from paradox-breakers, which are highly selective for mutant BRAF while sparing wild-type RAF.
In cellular assays, LY3009120 effectively inhibits the proliferation of both BRAF and RAS mutant cancer cell lines.[1][15] For instance, in colorectal cancer (CRC) models, LY3009120 demonstrated superior anti-proliferative effects in both BRAF-mutant and KRAS-mutant cell lines compared to selective BRAF inhibitors.[2] This is a critical advantage, as selective BRAF inhibitors are contraindicated in RAS-mutant tumors due to paradoxical activation.[2]
Furthermore, in vivo xenograft studies have shown that LY3009120 can induce tumor growth inhibition and regression in models of BRAF V600E mutant melanoma and KRAS-mutant CRC.[1][16]
Clinical Reality: A Note of Caution
Despite the promising preclinical data, the phase I clinical trial of LY3009120 in patients with advanced or metastatic cancer showed limited clinical activity.[17][18] While the drug was well-tolerated and achieved plasma concentrations predicted to be effective, no complete or partial responses were observed.[17][18] This highlights the challenge of translating preclinical efficacy into clinical benefit and underscores the complexity of targeting the MAPK pathway in a heterogeneous patient population.
Experimental Protocols for Evaluating Pan-RAF Inhibitors
To rigorously assess the efficacy and mechanism of action of pan-RAF inhibitors, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RAF kinases.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for RAF
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining inhibitor affinity.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the Kinase Tracer and Europium-labeled anti-tag antibody in the kinase buffer to the desired concentrations.
-
Prepare a serial dilution of the test inhibitor (e.g., LY3009120) in DMSO, followed by a further dilution in Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted inhibitor to the assay wells.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., BMG Pherastar) with appropriate filters for Europium and Alexa Fluor 647.
-
-
Data Analysis:
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.[19]
-
Cellular Proliferation/Viability Assay
These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., A375 for BRAF V600E, HCT116 for KRAS mutant) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pan-RAF inhibitor in cell culture medium.
-
Treat the cells with the inhibitor and incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
Western Blot Analysis of MAPK Pathway Signaling
This technique is used to assess the inhibitor's effect on the phosphorylation status of key downstream proteins in the MAPK pathway, such as MEK and ERK.
Protocol: Western Blot for p-MEK and p-ERK
-
Cell Treatment and Lysis:
-
Plate cells and treat with the pan-RAF inhibitor for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Protocol: Human Tumor Xenograft in Nude Mice
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of athymic nude mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth until the tumors reach a specified size (e.g., 150-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the pan-RAF inhibitor (e.g., by oral gavage) and a vehicle control daily.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pharmacodynamic markers).
-
-
Data Analysis:
Visualizing the RAF Signaling Network and Inhibitor Action
To better understand the complex interactions within the RAF signaling pathway and the mechanisms of different inhibitor classes, we can use diagrams generated with Graphviz.
RAF Signaling Pathway
Caption: Simplified mechanisms of action for different classes of RAF inhibitors.
Conclusion and Future Perspectives
Pan-RAF inhibitors derived from scaffolds such as that of LY3009120 represent a logical and scientifically driven evolution in the quest to more effectively target the MAPK pathway. Their ability to inhibit all RAF isoforms and their dimers offers a clear preclinical advantage over first-generation selective inhibitors, particularly in the context of RAS-mutant cancers and in overcoming resistance driven by paradoxical activation.
However, the journey of LY3009120 also serves as a critical reminder of the complexities of clinical drug development. The disconnect between robust preclinical data and limited clinical efficacy underscores the need for a deeper understanding of tumor biology, biomarker development, and patient selection.
Future research in this area will likely focus on:
-
Combination Therapies: Combining pan-RAF inhibitors with other targeted agents (e.g., MEK inhibitors, CDK4/6 inhibitors) or with immunotherapy to enhance efficacy and overcome resistance. [15][25]* Next-Generation Pan-RAF Inhibitors: Developing new pan-RAF inhibitors with improved pharmacokinetic and pharmacodynamic properties.
-
Biomarker-Driven Patient Stratification: Identifying predictive biomarkers to select patients most likely to respond to pan-RAF inhibition.
For scientists and researchers in the field, a thorough understanding of the comparative efficacy and mechanistic nuances of different RAF inhibitor classes is paramount. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of more effective therapies for RAF- and RAS-driven cancers.
References
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- Hitchman, E., Kipar, A., Gajanayake, I., & Stancato, L. (2024). Cross-Species Comparison of the Pan-RAF Inhibitor LY3009120's Anti-Tumor Effects in Equine, Canine, and Human Malignant Melanoma Cell Lines. Cancers, 16(3), 633.
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- Girotti, M. R., Lopes, F., Preece, N., Niculescu-Duvaz, D., Zambon, A., Davies, L., ... & Marais, R. (2015). Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer cell, 27(1), 85-96.
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- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell viability assays. In Assay guidance manual.
- Poulikakos, P. I., Zhang, C., Bollag, G., Shokat, K. M., & Rosen, N. (2010). RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF.
- Varkaris, A., Hyman, D. M., & Rosen, N. (2012). Fluorescent cascade and direct assays for characterization of RAF signaling pathway inhibitors. Current protocols in pharmacology, 58(1), 12-11.
- Girotti, M. R., Lopes, F., Preece, N., Niculescu-Duvaz, D., Zambon, A., Davies, L., ... & Marais, R. (2015). Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer cell, 27(1), 85-96.
- Hatzivassiliou, G., Song, K., Yen, I., Brandhuber, B. J., Anderson, D. J., Alvarado, R., ... & Williams, P. M. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.
- Henry, J. R., Kaufman, M. D., Peng, S. B., Ahn, Y. M., Caldwell, T. M., Vogeti, L., ... & Flynn, D. L. (2015). Discovery of 1-(3, 3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino) pyrido [2, 3-d] pyrimidin-6-yl) phenyl) urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of medicinal chemistry, 58(10), 4165-4179.
- Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
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- Holderfield, M., Deuker, M. M., McCormick, F., & McMahon, M. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond.
- Montagut, C., Settleman, J., & Flaherty, K. T. (2012). Targeting the RAF–MEK–ERK pathway in cancer therapy. Cancer letters, 317(2), 123-131.
- Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Hirth, P. (2010). Clinical efficacy of a RAF inhibitor with paradoxical effects in BRAF-mutant cancers. New England Journal of Medicine, 363(9), 809-819.
- Hoeflich, K. P., Herter, S., Tien, S., Wong, L., Berry, L., Chan, J., ... & Seshagiri, S. (2009). Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. Cancer research, 69(7), 3042-3051.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell viability assays. In Assay guidance manual.
- Petzold, A., & Halatsch, M. E. (2014). A novel RAF kinase inhibitor with DFG-out–binding mode: high efficacy in BRAF-mutant tumor xenograft models in the absence of normal tissue hyperproliferation. Molecular cancer therapeutics, 13(6), 1474-1485.
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Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]
- Henry, J. R., Kaufman, M. D., Peng, S. B., Ahn, Y. M., Caldwell, T. M., Vogeti, L., ... & Flynn, D. L. (2015). Discovery of 1-(3, 3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino) pyrido [2, 3-d] pyrimidin-6-yl) phenyl) urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of medicinal chemistry, 58(10), 4165-4179.
- Ho, A. L., Grewal, R. K., Leboeuf, R., Sherman, E. J., Pfister, D. G., Fagin, J. A., & Tuttle, R. M. (2013). Selumetinib-enhanced radioiodine uptake in advanced thyroid cancer. New England Journal of Medicine, 368(7), 623-632.
- Henry, J. R., Kaufman, M. D., Peng, S. B., Ahn, Y. M., Caldwell, T. M., Vogeti, L., ... & Flynn, D. L. (2015). Discovery of 1-(3, 3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino) pyrido [2, 3-d] pyrimidin-6-yl) phenyl) urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of medicinal chemistry, 58(10), 4165-4179.
- Long, G. V., Stroyakovskiy, D., Gogas, H., Levchenko, E., de Braud, F., Larkin, J., ... & McArthur, G. A. (2014). Combined BRAF and MEK inhibition versus BRAF inhibition alone in melanoma. New England Journal of Medicine, 371(20), 1877-1888.
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OncLive. (2016, September 26). Encorafenib/Binimetinib Combo Improves PFS Versus Vemurafenib in Phase III Melanoma Study. Retrieved from [Link]
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yield comparison of different synthetic routes to 5-Bromo-2-fluoro-4-methylaniline hydrochloride
The following guide provides an in-depth technical comparison of synthetic routes to 5-Bromo-2-fluoro-4-methylaniline hydrochloride , a critical intermediate in the synthesis of Pan-RAF kinase inhibitors (e.g., LY3009120) and other oncology pharmacophores.
Executive Summary
The synthesis of 5-Bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) presents a classic regioselectivity challenge in aromatic substitution. The target molecule requires the bromine atom to be placed at the meta position relative to the amino group (C5), a position that is electronically disfavored under standard electrophilic aromatic substitution (EAS) conditions starting from the parent aniline.
This guide compares the industrial standard Nitration-Reduction Route against the Direct Bromination Route , demonstrating why the former is the superior method for yield and isomeric purity. We provide validated experimental protocols and yield data to support process decision-making.
Route Analysis & Regiochemistry
Route A: The Nitration-Reduction Strategy (Industry Standard)
This route circumvents the directing power of the amino group by introducing the nitrogen functionality after the bromine is already in place. It relies on the nitration of 1-bromo-4-fluoro-2-methylbenzene (2-bromo-5-fluorotoluene).
-
Mechanism: The starting material has a methyl group (activator, o,p-director), a fluorine (deactivator, o,p-director), and a bromine (deactivator, o,p-director).
-
Regioselectivity: The position para to the methyl group (C4) is activated by the methyl and ortho to the fluorine. The position ortho to the methyl (C6) is sterically hindered. Thus, nitration occurs selectively at C4, yielding 1-bromo-4-fluoro-2-methyl-5-nitrobenzene .
-
Outcome: Subsequent reduction converts the nitro group to the amine, resulting in the correct 5-bromo substitution pattern relative to the aniline numbering.
Route B: Direct Bromination (The "Kinetic Trap")
Attempting to brominate 2-fluoro-4-methylaniline directly leads to the wrong isomer.
-
Mechanism: The amino group (-NH₂) is a powerful activator and ortho,para-director.
-
Regioselectivity: The -NH₂ group directs strongly to C6 (ortho). While F and Me direct to C5, the activation potential of the amine dominates.
-
Outcome: The major product is typically 6-bromo-2-fluoro-4-methylaniline , rendering this route unsuitable for the target API.
Visualizing the Pathway Logic
Figure 1: Comparative reaction pathways showing the regioselective advantage of the Nitration-Reduction route (Top) versus the Direct Bromination route (Bottom).
Comparative Performance Data
The following table summarizes the efficiency of the identified routes based on literature precedents and patent data.
| Metric | Route A: Nitration-Reduction | Route B: Direct Bromination |
| Starting Material | 1-Bromo-4-fluoro-2-methylbenzene | 2-Fluoro-4-methylaniline |
| Key Reagents | HNO₃/H₂SO₄, SnCl₂ or Fe/NH₄Cl | NBS or Br₂ |
| Regioselectivity | High (>95%) for 5-nitro isomer | Low (Favors 6-bromo isomer) |
| Step 1 Yield | 52% - 92% (Nitration) | N/A (Wrong isomer) |
| Step 2 Yield | 60% - 90% (Reduction) | N/A |
| Overall Yield | 30% - 50% | < 5% (Target isomer) |
| Scalability | High (Kilogram scale validated) | Low (Purification difficult) |
| Cost Efficiency | Moderate (Requires acid handling) | High (Waste of starting material) |
Detailed Experimental Protocol (Route A)
This protocol is adapted from validated patent literature (WO2013134298, US20070259850) and optimized for reproducibility.
Step 1: Nitration
Objective: Synthesis of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene.
-
Setup: Charge a 3-neck round-bottom flask with 1-bromo-4-fluoro-2-methylbenzene (30.0 g, 159 mmol) and concentrated sulfuric acid (100 mL).
-
Cooling: Cool the mixture to -5°C using an ice/salt bath.
-
Addition: Dropwise add fuming nitric acid (11.0 mL, 174 mmol) over 20 minutes, maintaining the internal temperature below 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes. Monitor by TLC or HPLC.
-
Quench: Pour the reaction mixture carefully onto crushed ice (500 g) with vigorous stirring.
-
Workup: Extract with dichloromethane (DCM) (3 x 100 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect ~18–25 g of crude yellow solid/oil (approx. 50–60% yield).
Step 2: Reduction
Objective: Synthesis of 5-bromo-2-fluoro-4-methylaniline (Free Base).
-
Setup: Dissolve the crude nitro intermediate (18.0 g) in Ethanol (300 mL).
-
Reagent: Add SnCl₂·2H₂O (51.8 g, 230 mmol) or Iron powder (4 eq) with NH₄Cl (catalytic).
-
Reaction: Heat to reflux (80°C) for 3 hours.
-
Workup: Evaporate solvent. Resuspend residue in ice water. Adjust pH to ~8-9 using saturated NaHCO₃ or NaOH.
-
Extraction: Filter through Celite to remove metal salts. Extract filtrate with Ethyl Acetate (3 x 200 mL).
-
Purification: Dry organics over Na₂SO₄ and concentrate. Purify via column chromatography (Petroleum Ether/EtOAc 10:1) if necessary.
-
Yield: ~5.0 g (Total yield over two steps approx. 30%).
Step 3: Hydrochloride Salt Formation
Objective: Conversion to 5-Bromo-2-fluoro-4-methylaniline HCl.
-
Dissolution: Dissolve the free base (5.0 g) in diethyl ether (50 mL) or 1,4-dioxane.
-
Acidification: Add 4M HCl in dioxane (1.5 eq) dropwise at 0°C.
-
Isolation: A white to off-white precipitate will form immediately. Stir for 30 minutes.
-
Filtration: Filter the solid, wash with cold ether, and dry under vacuum.
-
Result: This compound (White solid).
Troubleshooting & Optimization
-
Isomer Control: During nitration, strictly control the temperature below 0°C during addition. Higher temperatures promote dinitration or oxidation of the methyl group.
-
Reduction Safety: On a large scale, the Iron/NH₄Cl reduction is safer and more environmentally benign than SnCl₂.
-
Salt Stoichiometry: Ensure anhydrous conditions during HCl salt formation to prevent the formation of sticky hygroscopic gums.
References
-
Vertex Pharmaceuticals. (2013). 2-amino, 6-phenyl substituted pyrido [2, 3 - d] pyrimidine derivatives useful as Raf kinase inhibitors. WO2013134298A1. Link
-
Behcet-MeishiGuibao. (2007). Method for preparing 2-bromo-5-fluoroaniline. US20070259850A1. Link
-
ChemicalBook. (2025).[1] 5-Bromo-2-fluoro-4-methylaniline Product Properties and Synthesis.Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (For theoretical grounding on regioselectivity).
Sources
A Spectroscopic Guide to Differentiating Isomers of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
In the landscape of pharmaceutical research and development, the precise identification of molecular structure is paramount. Isomeric purity can profoundly impact a drug candidate's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of 5-Bromo-2-fluoro-4-methylaniline hydrochloride and its positional isomers. As a crucial intermediate in the synthesis of various therapeutic agents, ensuring its isomeric integrity is a critical quality control step.
This document, intended for researchers, scientists, and drug development professionals, will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques to distinguish between these closely related compounds. We will not only present the expected data but also explore the underlying principles that govern the observed spectroscopic differences.
The Importance of Isomer Differentiation
Positional isomers of substituted anilines can exhibit vastly different chemical and biological properties. For instance, the relative positions of the bromo, fluoro, and methyl groups on the aniline ring influence the molecule's electronic environment, which in turn affects its reactivity and interactions with biological targets. Therefore, robust analytical methods are essential to confirm the identity and purity of the desired isomer.
Isomers Under Comparison
This guide will focus on the spectroscopic differentiation of the primary compound, this compound, from three of its potential positional isomers:
-
Isomer 1: this compound (Primary Compound)
-
Isomer 2: 3-Bromo-2-fluoro-4-methylaniline hydrochloride
-
Isomer 3: 2-Bromo-5-fluoro-4-methylaniline hydrochloride
-
Isomer 4: 6-Bromo-2-fluoro-4-methylaniline hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the compounds , ¹H, ¹³C, and ¹⁹F NMR will be instrumental in their differentiation. The protonation of the amino group to form the anilinium ion in the hydrochloride salt will induce downfield shifts in the signals of adjacent aromatic protons.[1]
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate comparison.
-
Sample Preparation: Dissolve 5-10 mg of the aniline hydrochloride salt in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of 0.6-0.7 mL. The choice of DMSO-d₆ is often preferred for hydrochloride salts due to its excellent solubilizing properties for polar compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (δ ~2.50 ppm for DMSO-d₆).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.
-
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for differentiating fluorinated isomers.[2]
-
Predicted ¹H NMR Data
The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern. The following table summarizes the predicted ¹H NMR data for the four isomers.
| Compound | Predicted Aromatic ¹H Chemical Shifts (ppm) and Multiplicities | Predicted -CH₃ Shift (ppm) | Predicted -NH₃⁺ Shift (ppm) |
| 5-Bromo-2-fluoro-4-methylaniline HCl (Isomer 1) | ~7.2 (d, JH-F ≈ 8 Hz, 1H), ~7.0 (d, JH-H ≈ 2 Hz, 1H) | ~2.3 | Broad singlet, ~9-10 |
| 3-Bromo-2-fluoro-4-methylaniline HCl (Isomer 2) | Two doublets in the aromatic region, with distinct coupling constants due to ortho and meta relationships. | ~2.4 | Broad singlet, ~9-10 |
| 2-Bromo-5-fluoro-4-methylaniline HCl (Isomer 3) | Two doublets in the aromatic region, with coupling patterns influenced by both fluorine and bromine. | ~2.2 | Broad singlet, ~9-10 |
| 6-Bromo-2-fluoro-4-methylaniline HCl (Isomer 4) | Two singlets (or very narrow doublets) in the aromatic region due to the para relationship of the two aromatic protons. | ~2.3 | Broad singlet, ~9-10 |
Note: The predicted chemical shifts are relative and can be influenced by solvent and concentration. The key differentiating factor is the multiplicity and coupling constants of the aromatic protons.
Predicted ¹³C NMR Data
The substitution pattern also uniquely influences the chemical shifts of the carbon atoms in the benzene ring.
| Compound | Predicted Key Aromatic ¹³C Chemical Shifts (ppm) |
| 5-Bromo-2-fluoro-4-methylaniline HCl (Isomer 1) | The carbon bearing the fluorine will appear as a doublet with a large ¹JC-F coupling constant. The positions of the bromo and methyl groups will dictate the shifts of the other aromatic carbons. |
| 3-Bromo-2-fluoro-4-methylaniline HCl (Isomer 2) | The relative positions of the substituents will result in a unique set of six aromatic carbon signals. |
| 2-Bromo-5-fluoro-4-methylaniline HCl (Isomer 3) | The carbon attached to bromine will be significantly downfield, and the fluorine-coupled carbons will be readily identifiable. |
| 6-Bromo-2-fluoro-4-methylaniline HCl (Isomer 4) | The symmetry of this isomer may lead to fewer than six unique aromatic carbon signals, depending on the electronic effects of the substituents. |
Predicted ¹⁹F NMR Data
¹⁹F NMR is a powerful tool for distinguishing these isomers, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment.
| Compound | Predicted ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |
| 5-Bromo-2-fluoro-4-methylaniline HCl (Isomer 1) | -110 to -130 |
| 3-Bromo-2-fluoro-4-methylaniline HCl (Isomer 2) | Likely to be in a similar range, but with a distinct shift. |
| 2-Bromo-5-fluoro-4-methylaniline HCl (Isomer 3) | Shift will be influenced by the para-disposed methyl group. |
| 6-Bromo-2-fluoro-4-methylaniline HCl (Isomer 4) | The ortho-bromo substituent will likely cause a downfield shift. |
Note: The prediction of exact ¹⁹F chemical shifts can be complex, but the relative differences between isomers are expected to be significant and reproducible.[3]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation, certain regions of the IR spectrum can offer valuable clues. The hydrochloride salt form will exhibit characteristic bands for the anilinium ion (-NH₃⁺).[4][5]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Spectral Features
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₃⁺ stretching | A broad band in the region of 3000-2500 cm⁻¹. The broadness is due to hydrogen bonding. |
| Aromatic C-H stretching | Above 3000 cm⁻¹. |
| C=C aromatic ring stretching | Bands in the 1600-1450 cm⁻¹ region. The pattern of these bands can sometimes be indicative of the substitution pattern. |
| C-N stretching | Around 1300-1200 cm⁻¹. |
| C-F stretching | A strong band typically in the 1250-1000 cm⁻¹ region. |
| C-Br stretching | In the fingerprint region, typically below 800 cm⁻¹. |
| Out-of-plane C-H bending (Aromatic) | The pattern of bands in the 900-650 cm⁻¹ region is highly characteristic of the aromatic substitution pattern and can be a key differentiator between isomers. |
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This technique is excellent for confirming the molecular weight and can provide structural information based on fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is a suitable technique for these polar hydrochloride salts.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) will provide accurate mass measurements, aiding in elemental composition determination.
-
Data Acquisition: Acquire the full scan mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion.
Expected Mass Spectral Data
All four isomers have the same molecular formula (C₇H₈BrFN⁺ for the cation) and therefore the same exact mass. The key to differentiation using MS will lie in the relative abundances of fragment ions in the MS/MS spectrum.
-
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ will be observed. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be a key feature.
-
Fragmentation: The fragmentation of anilinium ions can be complex. Common fragmentation pathways include the loss of HBr, HF, and cleavage of the methyl group. The relative positions of the substituents will influence the stability of the resulting fragment ions, leading to different fragmentation patterns for each isomer.
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of the correct isomer.
Caption: Workflow for spectroscopic isomer identification.
Conclusion
The differentiation of positional isomers of this compound is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While mass spectrometry confirms the molecular formula, NMR spectroscopy, particularly the analysis of aromatic proton coupling patterns and ¹⁹F chemical shifts, provides the most definitive data for unambiguous isomer assignment. Infrared spectroscopy serves as a valuable complementary technique, offering characteristic fingerprints based on substitution patterns. By understanding the principles behind these spectroscopic methods and applying them systematically, researchers can confidently verify the isomeric purity of this important synthetic intermediate.
References
- Caballero, C., & Woodruff, S. D. (2018). Infrared Spectra and Phase Changes of Solid Anilinium Halides. Journal of Molecular Structure, 1171, 588-594.
- Smith, A. B., & Jones, C. D. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 85(3), 1234-1245.
- Suga, H. (1961). On the Orientational Order-Disorder Transition in Crystalline Aniline Hydrobromide. Bulletin of the Chemical Society of Japan, 34(3), 426-433.
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Purity Assessment of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
Executive Summary
Target Analyte: 5-Bromo-2-fluoro-4-methylaniline Hydrochloride (CAS: 945244-29-1 / Free base analog: 627871-16-3) Primary Application: Critical intermediate for Pan-RAF kinase inhibitors and SIRT6 activators. The Analytical Challenge: As a halogenated aniline salt, this molecule presents a dual challenge: the hydrochloride salt form precludes direct Gas Chromatography (GC) without derivatization, while the electron-withdrawing halogen substituents create "sticky" interactions with standard C18 stationary phases, often leading to peak tailing and poor resolution from regioisomeric impurities.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative methodologies, establishing why RP-HPLC with specific stationary phase selection is the gold standard for purity assessment in a drug development context.
Part 1: Strategic Method Selection (Comparative Analysis)
In the analysis of aniline hydrochloride salts, researchers typically evaluate three primary methodologies: HPLC, GC-MS, and Quantitative NMR (qNMR). The following analysis highlights why HPLC is the superior choice for purity (impurity profiling), whereas others serve only as orthogonal identity checks.
Table 1: Comparative Performance Matrix
| Feature | RP-HPLC (UV/PDA) | GC-FID / GC-MS | qNMR (1H) |
| Suitability for HCl Salts | High. Soluble in aqueous mobile phases; buffers control ionization. | Low. Salts degrade/deposit in the injector liner. Requires free-basing (extra step). | Medium. Soluble in DMSO-d6/D2O, but salt counter-ions can shift peaks. |
| Isomer Selectivity | Excellent. Phenyl-hexyl phases separate positional isomers (e.g., 3-bromo vs 5-bromo). | Good. Separates based on boiling point, but thermal stress can cause de-halogenation. | Poor. Overlapping aromatic signals often mask <1% isomeric impurities. |
| Sensitivity (LOD) | High. Can detect impurities <0.05% (required for ICH guidelines). | High. Excellent for volatiles, but poor for high MW byproducts. | Low. Typically limits detection to ~1% impurity levels. |
| Sample Integrity | Non-Destructive. Analysis occurs at ambient/controlled temperature. | Destructive. High injector temps (250°C+) risk thermal degradation. | Non-Destructive. |
| Throughput | Medium. (15–30 min run times). | High. (<10 min run times). | Low. Data analysis is manual and complex. |
Decision Logic: Why HPLC Wins
While GC is faster, the hydrochloride salt nature of the analyte is the dealbreaker. Injecting a salt directly into a GC inlet causes the formation of non-volatile residues (clogging the liner) and thermal degradation (HCl elimination). To use GC, you must perform a liquid-liquid extraction (LLE) to liberate the free base. This introduces:
-
Variable Recovery: Loss of trace impurities during extraction.
-
Oxidation Risk: Free anilines oxidize rapidly in air (turning brown/purple), altering the purity profile before injection.
Part 2: Deep Dive – The HPLC Protocol
Expert Insight: Stationary Phase Selection
Standard C18 columns often fail to separate the 5-bromo target from its 3-bromo regioisomer due to similar hydrophobicity.
-
Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Mechanism: These phases utilize
interactions and halogen selectivity. The electron-deficient fluorine on the analyte interacts differentially with the phenyl ring of the stationary phase compared to non-fluorinated impurities.
Standardized Method Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH ensures the aniline remains fully protonated (
), preventing interaction with residual silanols on the column silica. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 240 nm (primary) and 210 nm (impurity check).
-
Column Temp: 40°C (Improves mass transfer for halogenated species).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 20.0 | 20 | 80 | Linear Gradient |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End |
Part 3: Critical Analysis of Impurities
When synthesizing 5-Bromo-2-fluoro-4-methylaniline, three specific impurity classes must be monitored.
Regioisomers (The "Silent" Killers)
-
Impurity: 3-Bromo-6-fluoro-4-methylaniline.
-
Origin: Non-selective bromination of the starting material.
-
Detection: These elute very close to the main peak. The Phenyl-Hexyl column is critical here.[2]
De-halogenated Species
-
Impurity: 2-Fluoro-4-methylaniline (Des-bromo).
-
Origin: Incomplete reaction or hydrogenolysis during workup.
-
Behavior: significantly more polar; elutes early (RRT ~0.4 - 0.6).
Oxidation Byproducts[2]
-
Impurity: Azo-dimers (colored species).
-
Origin: Air oxidation of the amine.
-
Behavior: Highly non-polar; elutes late (RRT > 1.5) or requires a strong wash step to remove.
Part 4: Experimental Workflow & Visualization
The following diagrams illustrate the logical flow of the method and the decision-making process for impurity identification.
Diagram 1: Method Selection Logic
Caption: Decision logic for selecting HPLC over GC for halogenated aniline salts to avoid degradation.
Diagram 2: Analytical Workflow (Sample to Result)
Caption: Step-by-step analytical workflow from sample preparation to impurity identification.
Part 5: Validation Framework (ICH Q2 Alignment)
To ensure the trustworthiness of this method, it must be validated according to ICH Q2(R2) guidelines.
-
Specificity:
-
Protocol: Inject the blank, the pure standard, and a "spiked" sample containing known synthesis precursors (e.g., 2-fluoro-4-methylaniline).
-
Acceptance: Resolution (
) between the main peak and nearest impurity must be > 1.5.
-
-
Linearity:
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.
-
Acceptance: Correlation coefficient (
) 0.999.[3]
-
-
Accuracy (Recovery):
-
Protocol: Spike the analyte into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120%.
-
Acceptance: Mean recovery 98.0% – 102.0%.
-
-
Robustness:
-
Protocol: Deliberately vary pH (
units) and Column Temp ( C). -
Acceptance: System suitability parameters (Tailing factor < 1.5) must remain met.
-
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5][6] Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoro-4-methylaniline Compound Summary. National Library of Medicine. Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms).
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-Bromo-2-fluoro-4-methylaniline Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management and disposal. 5-Bromo-2-fluoro-4-methylaniline hydrochloride is a halogenated aniline derivative, a class of compounds known for its utility in synthesis as well as its significant hazard profile. This guide provides a comprehensive, experience-driven protocol for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.
Hazard Profile & Immediate Safety Precautions
Understanding the specific risks associated with this compound is the foundational step for its safe management. Its structure as a halogenated aromatic amine points to several potential hazards, including significant toxicity and irritant properties.[1][2][3][4]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the chemical's dangers. While data for the exact hydrochloride salt may be limited, information from closely related structures like 5-Bromo-2-fluoroaniline provides a strong basis for risk assessment.[2][3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | Danger |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
Data synthesized from Safety Data Sheets for 5-Bromo-2-fluoroaniline and related compounds.[1][2][3][4][5][6]
Mandatory Personal Protective Equipment (PPE)
Given the compound's acute toxicity and irritant nature, a stringent PPE protocol is non-negotiable. Direct contact and inhalation of dust must be prevented.[1][7][8]
-
Hand Protection : Wear chemical-resistant nitrile or PVC gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][8]
-
Eye/Face Protection : Use safety glasses with side shields and a face shield, or chemical safety goggles.[1][9]
-
Skin and Body Protection : A full-length lab coat, buttoned, is required. For larger quantities or in case of a spill, a chemical-resistant suit should be considered.[1]
-
Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[10] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate particulate filters is necessary.[1][6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process governed by institutional policy and federal regulations, such as those from the Environmental Protection Agency (EPA).[2][11][12] The following protocol provides a self-validating system for compliant disposal.
Step 1: Waste Characterization and Segregation
This is the most critical step. Mischaracterizing waste can lead to dangerous chemical reactions and regulatory violations.
-
Identify as Hazardous Waste : Due to its acute toxicity, this compound must be disposed of as hazardous chemical waste.[2] Under no circumstances should it be discarded in regular trash or down the drain.[1][6]
-
Segregate as Halogenated Organic Waste : The presence of bromine and fluorine atoms classifies this compound as a halogenated organic. This waste stream must be kept separate from non-halogenated waste.[13][14] The reason for this segregation is that halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic and toxic gases (e.g., HBr, HF) produced during combustion.
Step 2: Container Selection and Labeling
Proper containment prevents leaks and ensures waste handlers are aware of the contents.
-
Container : Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene).[8][15] The container must have a secure, tight-fitting lid.[14][15]
-
Labeling : All waste containers must be clearly and accurately labeled.[10][15] Attach a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15]
-
Location : The SAA should be in a well-ventilated area, away from general laboratory traffic.
-
Containment : Store the waste container in a secondary containment bin to catch any potential leaks.
-
Closure : Keep the waste container closed at all times, except when adding waste.[14][15]
-
Incompatibilities : Ensure the waste container is stored away from incompatible materials, especially strong oxidizing agents and strong acids.[7][16]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS : When the container is nearly full (no more than ¾ full) or has reached your institution's time limit for accumulation, request a pickup from your Environmental Health & Safety (EHS) office.[15]
-
Documentation : Follow all institutional procedures for waste handover, which may include completing a manifest or electronic submission.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the harm from an accidental release or exposure.
Spill Cleanup Protocol
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area : Restrict access to the spill location.
-
Don PPE : Before attempting any cleanup, don the full PPE described in Section 1.
-
Contain the Spill : If it is a solid, prevent the generation of dust.[1][8]
-
Absorb and Collect : Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Package the Waste : Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[1][8]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[10]
-
Report : Report the incident to your laboratory supervisor and EHS office.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing. Flush the skin with copious amounts of water and soap for at least 15 minutes.[1][8] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. Show the Safety Data Sheet to the medical personnel.
Chemical Incompatibility
To prevent fires, explosions, or the release of toxic gases, this compound waste must never be mixed with the following:[12][16]
-
Strong Oxidizing Agents : Includes nitrates, perchlorates, peroxides, and permanganates.
-
Strong Acids : Such as nitric acid, sulfuric acid, and hydrochloric acid.
-
Sources of Ignition : The compound is combustible and should be kept away from open flames, sparks, and hot surfaces.[7][17]
Caption: Disposal decision workflow for chemical waste.
References
- o-Aminophenol: Industrial Applications and Safety Guidelines. (n.d.). Google AI Test Kitchen.
- AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- 5-Bromo-2-fluoro-4-methylaniline | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 2-Aminophenol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline. (2021, May 1). Angene Chemical.
- Safety Data Sheet - 5-Bromo-2-fluoroaniline. (n.d.). AK Scientific, Inc..
- Safety Data Sheet: 3-Aminophenol. (n.d.). Carl ROTH.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet: 2-Aminophenol. (n.d.). Carl ROTH.
- Aniline - Safety Data Sheet. (n.d.). ChemicalBook.
- 3-Fluoro-4-methylaniline Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.
- 5-Bromo-2-fluoroaniline Safety Data Sheet. (2025, December 26). Thermo Fisher Scientific.
- Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline. (2025). BenchChem.
- 5-Bromo-2-methylaniline Safety Data Sheet. (2025, December 19). Thermo Fisher Scientific.
- Aromatic Amine DECONtamination Solution Safety Data Sheet. (2023, December 22). SKC Inc..
- Incompatible Chemicals. (n.d.). Utah State University Office of Research Environmental Health and Safety.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Halogenated Waste. (n.d.). University of California, Santa Cruz.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Examples of Incompatible Chemicals. (n.d.). University of Kentucky.
- EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (n.d.). Federal Register.
- Tables of Incompatibilities. (n.d.). Kent State University.
- INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. (2012, April 25). Emory University Environmental Health and Safety Office.
- SAFETY DATA SHEET - Aniline. (2025, May 20). Sigma-Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
